molecular formula C36H16N4O2 B6595861 Perylenebisimide with extended PI system CAS No. 55034-79-2

Perylenebisimide with extended PI system

Cat. No.: B6595861
CAS No.: 55034-79-2
M. Wt: 536.5 g/mol
InChI Key: CNXXSKARMYGQBG-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Conjugated Materials Research

Perylenebisimides (PBIs) are a prominent class of polycyclic aromatic hydrocarbons that have garnered significant attention over the last decade due to their exceptional photostability, strong electron-accepting nature, and versatile photochemical properties. rsc.orgscilit.com These characteristics make them highly attractive for a wide range of applications, including organic field-effect transistors (OFETs), photovoltaics, and fluorescent sensors. researchgate.netrsc.org In the broader context of organic conjugated materials research, PBIs serve as fundamental building blocks. Their rigid, planar core allows for strong π-π stacking, which is crucial for efficient charge transport. mdpi.com However, the intrinsic properties of the basic PBI skeleton can be limiting. The extension of the π-system of the PBI core has emerged as a powerful strategy to modulate their electronic and optical properties, thereby expanding their applicability. rsc.org

Evolution and Rationale for π-System Extension in Perylenebisimides

The drive to extend the π-system of perylenebisimides stems from the need to fine-tune their optoelectronic properties for specific applications. The fundamental PBI structure possesses a strong absorption in the visible region, but extending the conjugation can shift this absorption to longer wavelengths, including the near-infrared (NIR) region. This is particularly advantageous for applications such as NIR detectors and photothermal therapy.

The rationale behind π-extension is rooted in the principles of molecular orbital theory. By increasing the size of the conjugated system, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This HOMO-LUMO gap dictates the energy of light absorption and emission. A smaller gap results in a bathochromic (red) shift in the absorption and fluorescence spectra.

Early efforts to modify PBI properties focused on substitutions at the imide nitrogen positions. However, it was discovered that such modifications have little influence on the spectral absorption properties of the PBI core. mdpi.com This led researchers to explore modifications at the "bay" positions (1,6,7, and 12 positions) of the perylene (B46583) core. Functionalization at these positions induces a twist in the aromatic backbone, which can prevent the strong aggregation-induced fluorescence quenching often observed in planar PBIs. mdpi.com This core-twisting strategy, while effective, also paved the way for more direct π-extension approaches.

Structural Archetypes and Diversification Strategies for Extended PBIs

The diversification of PBI structures through π-system extension has been achieved through a variety of synthetic strategies, leading to a rich library of novel materials with tailored properties.

One of the primary strategies involves the annulation of aromatic rings onto the perylene core. For instance, the straightforward synthesis of ortho-π-extended PDI derivatives has been achieved through the regioselective heteroannulation of ortho-alkynyl-substituted PDIs with nucleophiles like sulfur, selenium, or primary amines. nih.gov This method allows for the fusion of thiophene, selenophene, and pyrrole (B145914) rings, respectively, onto the PBI framework, effectively enlarging the π-conjugation. nih.gov

Another innovative approach is the synthesis of bent PBI derivatives . This has been accomplished through a double-sulfur-extrusion reaction from sulfur-containing V-shaped precursors. acs.org This method induces significant curvature in the otherwise planar PBI core, creating unique structural and photophysical properties. acs.org Such nonplanar structures are of great interest for creating advanced organic electronic materials. acs.org

Furthermore, the creation of bis-PDI macrocycles represents a sophisticated strategy for extending π-π interactions. acs.org In these structures, two PDI units are strapped together, providing accessible π-surfaces on both the interior and exterior of the macrocycle for enhanced intra- and intermolecular π-π interactions. acs.org

The functionalization of the bay area with various substituents also plays a crucial role in diversification. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the extended PBI system. rsc.org For example, sequential phenoxy substitution has been shown to have a clear effect on both the HOMO and LUMO energy levels. acs.org

These diversification strategies are summarized in the table below:

Diversification Strategy Description Key Outcome Reference
Heteroannulation Fusion of heterocyclic rings (e.g., thiophene, pyrrole) to the PBI core.Enlarged π-conjugation and tunable opto-electrochemical properties. nih.gov
Sulfur Extrusion Creation of bent PBI structures from sulfur-containing precursors.Introduction of curvature, altering structural and photophysical properties. acs.org
Macrocyclization Strapping two PDI units together to form a bis-PDI macrocycle.Enhanced intra- and intermolecular π-π interactions. acs.org
Bay Area Functionalization Introduction of various substituents at the bay positions of the PBI core.Fine-tuning of HOMO/LUMO energy levels and electronic properties. rsc.orgacs.org

Overview of Research Trajectories and Key Academic Challenges

Current research on extended PBIs is focused on several key trajectories. A major area of interest is the development of novel synthetic methodologies to access more complex and precisely functionalized PBI architectures. rsc.org This includes the synthesis of isomerically pure 1,7-disubstituted PBIs, which remains a significant challenge. rsc.org

Another important research direction is the exploration of the self-assembly of extended PBIs into well-defined nanostructures. The ability to control the aggregation of these molecules is critical for optimizing the performance of organic electronic devices. acs.orgacs.org For example, controlling the pH of solutions before gelation can lead to different hydrogel morphologies with distinct mechanical and optical properties. nih.gov

The application of extended PBIs as n-type semiconductors in organic electronics continues to be a major focus. acs.org Researchers are working to optimize their deposition on flexible substrates and improve their long-term ambient stability. acs.org The development of highly twisted PBI derivatives, such as tetrachloro-substituted PBIs, has shown promise for achieving high charge carrier mobilities. capes.gov.br

Despite significant progress, several academic challenges remain. The synthesis of complex, multi-substituted PBIs with high regioselectivity and in good yields is often difficult and time-consuming. rsc.org Understanding and controlling the intricate interplay between molecular structure, solid-state packing, and device performance is another major hurdle. Furthermore, the rational design of extended PBIs with predictable and optimized properties for specific applications requires a deeper understanding of their structure-property relationships, often aided by theoretical calculations. rsc.org The development of efficient and scalable purification methods for these often sparingly soluble compounds is also a practical challenge that needs to be addressed for their future technological implementation. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.024,32.026,31.034,38]tetraconta-1(36),2,4,6,8,10,12,16,18,20(37),21,23(38),24,26,28,30,34,39-octadecaene-15,33-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H16N4O2/c41-35-23-15-11-19-18-10-14-22-32-24(36(42)40-28-8-4-2-6-26(28)38-34(22)40)16-12-20(30(18)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXXSKARMYGQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C7C(=CC=C8C7=C(C=C6)C9=NC1=CC=CC=C1N9C8=O)C1=C5C4=C3C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801146683
Record name N,N′-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55034-79-2
Record name N,N′-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55034-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Precision Molecular Engineering of Extended Pbis

Core Expansion and Annulation Strategies

Expanding the PBI core directly alters its fundamental electronic structure, typically leading to significant shifts in absorption and emission spectra. This is achieved by building additional rings onto the perylene (B46583) framework through various cyclization and annulation reactions.

Intramolecular reactions that form new C-C bonds are a powerful tool for creating extended and conformationally rigid PBI structures. Palladium-catalyzed intramolecular coupling reactions, for instance, have been used to synthesize curved perylene diimides fused with seven-membered rings. researchgate.net This approach utilizes a regioselective bay-functionalization method followed by a C-H/C-Br coupling reaction to induce curvature and expand the π-conjugation while maintaining the intrinsic properties of the PDI parent molecule. researchgate.net

Furthermore, cyclization can be employed to create complex macrocyclic structures. By exploiting the connectivity of twisted PBIs, dynamic bis-PBI macrocycles can be synthesized through a [2+2] macrocyclization reaction. researchgate.net In these systems, homochiral intramolecular π-π stacking interactions anchor the twisted PBI units, dramatically extending the half-lives of the resulting enantiomers from minutes to days in solution. researchgate.net

The incorporation of heteroatoms such as nitrogen, carbon, or sulfur directly into the aromatic core of PBIs offers a route to profoundly modify their electronic properties.

Nitrogen Insertion: A facile synthetic route to π-extended, nitrogen-containing polycyclic aromatic hydrocarbons (PAHs) can be achieved starting from perylene bisimides. oup.com This method involves an iridium-catalyzed direct borylation, followed by a Suzuki-Miyaura cross-coupling and an acid-condensation sequence to produce π-extended fluorubins. oup.com The introduction of nitrogen atoms into the PAH framework induces significant changes in physical properties due to the electronegative and π-electron donating characteristics of nitrogen. oup.com These nitrogen-doped PAHs exhibit electron-deficient characteristics, making them suitable for applications in n-type semiconducting devices. oup.comacs.org

Sulfur Insertion: A notable method for core modification involves the synthesis of bent PBI derivatives through a double-sulfur-extrusion reaction. nih.govacs.org In this strategy, sulfur-containing V-shaped precursors are synthesized and then subjected to photoirradiation, which induces the extrusion of the sulfur atoms and the formation of an internal alkyl tether, forcing the PBI core to bend. nih.govnih.gov The degree of curvature can be controlled by the length of the alkyl tether. acs.org This bending leads to a red shift in the absorption and emission spectra while maintaining high fluorescence quantum yields. nih.govnih.gov Another approach involves a one-step palladium-catalyzed reaction of tetrachloro-PBI to create S-heterocyclic annelated PBIs. rsc.org

Precursor TypeReaction MethodResulting StructureKey Feature
Perylene bisimideIridium-catalyzed borylation, Suzuki-Miyaura coupling, acid condensationπ-Extended Fluorubin (N-doped PAH)Nitrogen insertion into core oup.com
Alkyl-tethered disulfoxide PBIPhotoinduced double-sulfur-extrusionBent PBIphaneCore curvature nih.govacs.org
Tetrachloro-PBIPalladium-catalyzed annulationS-heterocyclic annelated PBISulfur ring fusion rsc.org

The cascade dehydrative π-extension (DPEX) is a powerful domino process for synthesizing extended polycyclic aromatic hydrocarbons. This technique utilizes aryl aldehydes as starting materials, where stepwise annulations activate substituents that were previously dormant. nih.gov Specifically, two- and four-fold cyclizations of 3-aryl-biphenyl-2,2'-dicarbaldehydes provide a rapid pathway to unsymmetrical perylenes and complex terrylene derivatives, respectively. nih.gov This methodology complements and significantly expands the scope of synthetic routes toward large, fused acenes and related PAHs. nih.gov

Peripheral Functionalization and Substituent Effects

Attaching functional groups to the periphery of the PBI core—either at the bay-area (1,6,7,12-positions) or the imide nitrogen positions—is a versatile strategy for fine-tuning molecular properties. This approach modulates solubility, intermolecular interactions, and electronic characteristics without fundamentally altering the core structure.

Functionalization at the bay-area of the PBI core is a widely used strategy to modulate the optical and electronic properties of the dye. The introduction of even moderately sized substituents at these positions induces steric strain, causing the planar perylene core to twist. researchgate.net This distortion has a significant impact on the intermolecular π-π stacking interactions, which can be leveraged to control aggregation in both solution and the solid state. researchgate.net

A highly effective and versatile methodology for controlled functionalization relies on sequential nucleophilic aromatic substitution (SNAr) reactions. acs.orgnih.gov This strategy begins with a 1,6,7,12-tetrachloro-perylene monoimide diester intermediate. nih.gov The imide group activates the adjacent 7- and 12-bay positions, making them significantly more reactive to nucleophilic substitution than the 1- and 6-positions. acs.orgnih.gov This reactivity difference allows for highly regiospecific mono- or di-substitution at the 7- and 12-positions. nih.govnih.gov Following this, the diester can be converted into a second, different imide group, which then activates the remaining 1- and 6-positions for a subsequent substitution reaction. This powerful technique enables the synthesis of PBIs with up to five different substituents attached to the core with excellent control over the final functionalization pattern. nih.gov

The electronic nature of the bay substituents profoundly influences the PBI's properties. Sequential substitution with electron-donating phenoxy groups systematically raises the HOMO/LUMO energy levels, which can be used to achieve controlled fluorescence "on-off" switching. acs.orgnih.gov

Compound TypeBay SubstituentsFirst Reduction Potential (V)Effect of Substitution
Tetrachloro-perylene monoimide diester4x Cl-0.95Highly electron-deficient core acs.org
Mono-phenoxy substituted1x Phenoxy, 3x Cl-1.13Decreased electron deficiency acs.org
Di-phenoxy substituted2x Phenoxy, 2x Cl-1.24Further decrease in electron deficiency acs.org

Other synthetic methods for bay functionalization include Suzuki cross-coupling reactions to introduce various aryl substituents. researchgate.net

Unlike bay-area substitution, functionalizing the imide nitrogen positions has a minimal effect on the intrinsic optical and electronic properties of the PBI chromophore. dergipark.org.trrsc.org Instead, the primary role of imide substituents is to control solubility and to direct supramolecular self-assembly through steric and specific interactions. dergipark.org.trrsc.org

The choice of imide substituent is critical for achieving solubility in desired media. Long or branched alkyl chains are typically used to improve solubility in organic solvents, while ionizable groups like amino acids or oligo(ethylene oxide) chains render the PBIs water-soluble. rsc.org The self-assembly of these water-soluble PBIs can often be controlled by external stimuli, such as pH. For PBIs functionalized with amino acids, lowering the pH neutralizes the terminal carboxylate groups, reducing electrostatic repulsion and promoting the growth of aggregates, which can lead to hydrogel formation. rsc.org

The steric bulk of the imide substituent also plays a key role in solid-state properties by preventing aggregation-caused quenching (ACQ) of fluorescence. worktribe.com For example, a bulky 2,6-diisopropylphenyl group provides more effective steric protection to the PBI core than a smaller 2-ethylhexyl group, leading to superior fluorescence quantum yields in the film phase. worktribe.com Furthermore, imide positions can be functionalized with ligands, such as terpyridine, to drive coordination-based self-assembly with metal ions, yielding a variety of supramolecular structures. nih.gov

Imide SubstituentKey FunctionResulting Property
Long/branched alkyl chainsImprove organo-solubilityFormation of organogels rsc.org
Amino acidsConfer water solubility, pH-responsivepH-triggered hydrogelation rsc.org
2,6-diisopropylphenyl (bulky)Steric shieldingResistance to aggregation-caused quenching worktribe.com
TerpyridineMetal coordination siteCoordination-driven self-assembly nih.gov

Ortho-π-Extension and Side-Chain Engineeringrsc.orgrsc.org

The precise tailoring of the electronic and physical properties of perylenebisimides (PBIs) with extended π-systems is critically dependent on advanced synthetic strategies, particularly ortho-π-extension and side-chain engineering. These methodologies allow for fine-tuning of the molecular architecture to achieve desired functionalities.

Ortho-π-extension involves the annulation of carbo- and heterocyclic units at the ortho-positions (2,5,8,11-positions) of the perylene core. This structural modification leads to a significant bathochromic shift in the absorption and emission spectra of the PBI derivatives. nih.gov A range of ortho-π-extended PDI derivatives can be synthesized in good yields through highly regioselective heteroannulations of ortho-alkynyl-substituted PDI derivatives with various nucleophiles. acs.org For instance, reacting ortho-alkynyl-substituted PDIs with sulfur, selenium, or nitrogen nucleophiles yields thiophene-, selenophene-, and pyrrole-fused PDIs, respectively. acs.org This effective π-conjugation enlargement, often combined with a distortion of the perylene core, allows for the tuning of the material's physical properties. acs.org One-pot annulation of imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) onto the PDI core has also been demonstrated as a successful strategy for ortho-π-extension. nih.gov Furthermore, a metal-free annulation at both the ortho- and bay-positions of a PBI has been achieved in a single step, resulting in a distorted framework with intense near-infrared (NIR) absorption up to 950 nm. researchgate.netacs.org

Side-chain engineering, the modification of substituents at the imide nitrogen atoms, is a powerful tool for controlling the solubility, aggregation behavior, and ultimately, the performance of PBI-based materials. The introduction of bulky or flexible side chains can prevent the strong π–π stacking that often leads to aggregation-caused quenching (ACQ) of fluorescence. A notable strategy is "steric engineering," where large groups are incorporated into the side chains to increase the intermolecular distance between the PBI cores. For example, incorporating bulky, cyclic β-cyclodextrin at the side chains of a perylene diimide increased the intermolecular distance from 3.32 Å to 5.21 Å, which significantly enhanced the electrochemiluminescence (ECL) efficiency by mitigating nonradiative relaxation pathways. nih.govscilit.comacs.org Similarly, appending various alkyl-based heteroatom and waxy infused sidechains to the pyrrolic N-position of N-annulated PDIs has been shown to be a facile method for functional diversification. rsc.org The choice of side chains can dramatically influence the self-assembly mechanism, for instance, dictating whether J-type (red-shifted absorption) or H-type (blue-shifted absorption) aggregates are formed. nih.gov

Table 1: Examples of Ortho-π-Extended and Side-Chain Engineered PBIs

Compound TypeModification StrategyKey Research FindingReported Property
PDI-IPD / PDI-IPZOrtho-π-extension with imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazineOne-pot annulation leads to π-extended systems. nih.govPronounced bathochromic shifts in absorption and emission compared to the parent PDI. nih.gov
Thiophene-, selenophene-, and pyrrole-fused PDIsRegioselective heteroannulation of ortho-alkynyl-substituted PDIsEffective π-conjugation enlargement combined with core distortion. acs.orgTunable opto-electrochemical properties. acs.org
DBU-fused PBIMetal-free ortho/bay annulationCreates a distorted PBI framework. researchgate.netIntense near-infrared absorption up to 950 nm. researchgate.netacs.org
Pe–CD aggregatesSide-chain engineering with β-cyclodextrinIncreases intermolecular distance around the perylene core. nih.govscilit.com5.8-fold enhancement in ECL efficiency compared to aggregates without cyclodextrin. nih.govscilit.com
N-annulated PDIs with various sidechainsAppending amino, urea (B33335), ammonium, etc., to the pyrrolic N-positionFacile functional diversification via SN2 chemistry. rsc.orgModulated structure-property relationships (solubility, electronic properties). rsc.org

Chirality Induction and Chiroptical Design Principlesrsc.orgrsc.orgscilit.comnih.govrsc.org

Inducing chirality in perylenebisimide systems is a key strategy for developing advanced functional materials with specific optical and self-assembly properties. Chirality in PBI-based materials can be generated through several distinct approaches. nih.gov

One common method is the introduction of chiral substituents, often derived from natural sources like amino acids, at the imide positions of the PBI core. nih.govresearchgate.net This point chirality can then be translated into helical chirality in PBI assemblies. For instance, a chiral bis-perylene diimide macrocycle, where point chirality was installed via amino acid-derived imide groups, demonstrated switchable chiroptical properties in solution. nih.gov The sign and amplitude of the chiroptical signal in this macrocycle could be tuned by solvent and molecular recognition stimuli. nih.gov

A second approach involves creating an inherently chiral PBI core by inducing a twisted, non-planar conformation. nih.gov Functionalization at the bay positions (1,6,7,12-positions) with bulky substituents causes steric hindrance that forces the perylene plane to twist, generating stable M (left-handed) and P (right-handed) atropisomers. bath.ac.uk For example, PBI dyes with interlocked aryl substituents in the bay area exhibit a large, fixed twist angle, leading to conformational chirality and high racemization barriers. acs.org These core-twisted PBIs can be separated into enantiopure atropisomers, which exhibit distinct circular dichroism (CD) and circularly polarized luminescence (CPL) signals. acs.org

A third strategy is the co-assembly of achiral PBIs with chiral guest molecules. nih.gov In this "sergeants-and-soldiers" approach, a small amount of a chiral molecule (the "sergeant") can direct the aggregation of a large number of achiral PBI molecules (the "soldiers") into a helical superstructure with a preferred handedness. For example, achiral PBI dyes functionalized with boronic acid moieties have been shown to form helical aggregates upon binding with chiral α-hydroxy carboxylates, inducing strong Cotton effects that can be used for enantiomeric excess determination. acs.org The strong electronic transitions of the PBI chromophore, combined with the staircase arrangement in supramolecular assemblies, often lead to intense exciton-coupled CD spectra. acs.org

The design of chiroptical PBIs is guided by understanding how molecular chirality translates to the supramolecular level. The self-assembly of chiral PBIs can lead to complex structures like helical columns. ucl.ac.uk For instance, the π-π self-assembly of a chirally locked bis-PDI macrocycle was found to favor homochiral face-to-face (H-type) dimerization initially, followed by the formation of heterochiral slipped-stack (J-type) dimers. acs.org This demonstrates that the chirality of a 1,7-disubstituted PDI can be a rational design element for creating specific H- and J-type self-assembled materials, which are important for tuning chiroptical and charge/energy transport properties. acs.orgresearchgate.net

Table 2: Chiral PBI Systems and their Chiroptical Properties

Chiral SystemMethod of Chirality InductionChiroptical Property/ApplicationKey Finding
Bis-PDI macrocycle with amino acid-derived imidesChiral substituents at imide positionsSwitchable Circular Dichroism (CD)Chiroptical signal can be tuned by solvent and molecular recognition. nih.gov
Tetra-aryl substituted PBIsCore-twisting through bay-area substitutionCircular Dichroism (CD) and Circularly Polarized Luminescence (CPL)Interlocked π-stacking leads to high racemization barriers and separable atropisomers. acs.org
PBI-boronic acid dyes with α-hydroxy carboxylatesCo-assembly with chiral guestsInduced Circular Dichroism (ICD)Allows for enantiomeric excess determination of the chiral analyte. acs.org
Chirally locked bis-PDI macrocycleInherent core chirality and macrocyclizationCircularly Polarized Luminescence (CPL) in single crystalsDemonstrates concurrent H- and J-type aggregation, amplifying CPL. bath.ac.ukacs.orgresearchgate.net
N-annulated PBIs with chiral side chainsChiral substituentsTransfer and amplification of asymmetry in supramolecular polymersThe distance between the PBI core and peripheral groups influences chiroptical properties and polymerization mechanism. nih.gov

Control over Molecular Topology: Planar, Bent, and Non-Planar Architecturesrsc.orgscilit.comresearchgate.netnih.govnih.govnih.gov

The topology of the perylenebisimide core—whether it is planar, bent, or otherwise non-planar—profoundly influences its photophysical properties, solubility, and solid-state packing. While the parent PBI core is inherently planar, significant research has been devoted to synthesizing derivatives with controlled deviations from planarity to access novel material properties.

Planar Architectures: The archetypal PBI molecule possesses a flat, rigid aromatic core. This planarity facilitates strong π-π stacking interactions, which are crucial for charge transport in organic electronic devices. However, this same feature often leads to low solubility and aggregation-induced quenching of fluorescence. Control over stacking in planar PBIs is typically achieved by modifying the imide substituents, which can sterically hinder excessive aggregation without distorting the core's planarity. researchgate.net

Bent Architectures: Introducing a controlled curvature into the PBI backbone represents a sophisticated approach to molecular engineering. A notable strategy to create bent PBI derivatives involves a double-sulfur-extrusion reaction from sulfur-containing V-shaped precursors that are tethered by an internal alkyl chain. nih.govuni-konstanz.de This method effectively bends the inherently planar perylene structure. uni-konstanz.de X-ray diffraction studies have confirmed that the degree of curvature in these "PBIphanes" increases as the length of the alkyl tether decreases. nih.govuni-konstanz.de Interestingly, increasing the curvature leads to a red-shift in the absorption and emission spectra, while high fluorescence quantum yields are maintained. This is in contrast to many other non-planar PBIs where fluorescence is often quenched. The preservation of emission is attributed to the suppression of internal conversion in the excited state due to restricted dynamic motion. uni-konstanz.de

Non-Planar Architectures: The synthesis of non-planar PBIs is often achieved by inserting atoms or functional groups into the perylene core, which disrupts the planarity of the π-system. For instance, the conceptual insertion of a carbon atom, in the form of a carbonyl or methylene (B1212753) group, into a PBI core creates dinaphthotropone bisimide (DNTrBI) and dinaphthocycloheptatriene bisimide (DNCHepBI), respectively. These molecules adopt non-planar structures due to the presence of a seven-membered ring. Similarly, the insertion of a nitrogen or sulfur atom into the PBI core yields non-planar dinaphthoazepine bisimides (DNABIs) and dinaphthothiepine bisimides (DNTBIs), which exhibit increased solubility in common organic solvents. These non-planar structures often exhibit unique reactivity; for example, the methylene-inserted PBI was susceptible to deprotonation and subsequent redox-induced reversible C-C bond formation. While these non-planar designs can improve solubility and introduce novel functionalities, they can also lead to nonradiative decay pathways, as seen in the carbonyl-inserted PBI which immediately underwent intersystem crossing in its excited state.

Table 3: Comparison of PBI Molecular Topologies

TopologySynthetic StrategyKey Structural FeatureImpact on PropertiesExample Compound
PlanarStandard condensation of perylene tetracarboxylic dianhydride with amines. researchgate.netFlat, rigid aromatic core.Strong π-π stacking, high charge mobility, but often low solubility and ACQ. researchgate.netN,N'-Dialkyl PBI
BentDouble sulfur-extrusion from tethered precursors. nih.govuni-konstanz.deCurved PBI backbone with controlled bending angle.Red-shifted absorption/emission, high fluorescence quantum yields maintained.PBIphanes (5a-5c) nih.govuni-konstanz.de
Non-PlanarInsertion of atoms (C, N, S) into the perylene core.Distorted, twisted, or saddle-shaped π-system.Increased solubility, unique reactivity, but can introduce non-emissive decay pathways.DNTrBI, DNCHepBI, DNABI

Fundamental Electronic Structure and Advanced Photophysical Processes in Extended Pbis

Electronic Band Structure and Frontier Molecular Orbitals (FMOs)

The electronic behavior of organic semiconductors like extended PBIs is governed by the energy and distribution of their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's optical and electronic characteristics. libretexts.orgresearchgate.net

Extending the π-conjugation of the PBI core is a well-established method for tuning the HOMO-LUMO gap (Egap). nih.gov In a conjugated system, the π electrons are not confined to a single bond or atom but are delocalized across a series of connected p-orbitals. wikipedia.orglibretexts.org As the size of this conjugated system increases, the energy levels of the molecular orbitals become more closely spaced. Specifically, the energy of the HOMO is raised, and the energy of the LUMO is lowered, resulting in a smaller HOMO-LUMO gap. researchgate.net This phenomenon is attributed to the increased delocalization of π-electrons, which stabilizes the molecule and reduces the energy required for electronic excitation. nih.gov

For instance, theoretical studies on a series of donor-π-acceptor-π-donor (D-π-A-π-D) compounds based on PDI cores have shown that extending the π-system significantly impacts the FMO energies. nih.govresearchgate.net This narrowing of the energy gap typically leads to a red-shift in the material's absorption and emission spectra, as less energy is needed to promote an electron from the HOMO to the LUMO. bit.edu.cn The ability to precisely control the HOMO-LUMO gap through π-extension is crucial for designing materials with specific light-absorbing properties for applications like organic solar cells and photodetectors.

PBI Derivative TypeEffect of π-ExtensionImpact on HOMO LevelImpact on LUMO LevelResulting HOMO-LUMO Gap (Egap)
Core-Extended PBIsAnnulation of aromatic rings to the perylene (B46583) coreRaises energy levelLowers energy levelDecreased
D-π-A-π-D type PBIsLengthening the π-bridge between donor and acceptorGenerally raisedGenerally loweredDecreased

The redox potential is a measure of a compound's affinity for electrons, indicating its tendency to be oxidized or reduced. nih.govyoutube.com Perylenebisimides are renowned for their excellent electron-accepting capabilities, a property directly related to their low-lying LUMO energy levels. Extending the π-system further enhances these properties by stabilizing the reduced species (anions and dianions).

Cyclic voltammetry is a common technique used to measure the redox potentials of these molecules. The first reduction potential (Ered1) corresponds to the energy required to add one electron to the LUMO, forming a radical anion. A less negative (or more positive) reduction potential signifies a stronger electron acceptor. nih.gov Studies on various π-extended PDI derivatives consistently show that increasing the conjugation length makes the reduction potentials less negative, indicating an enhanced ability to accept electrons. nih.gov This is because the extended π-system can more effectively delocalize the negative charge of the added electron, thereby stabilizing the resulting anion. For example, phthalimide-fused phenanthrenone (B8515091) derivatives, which feature an extended π-framework, have been shown through theoretical calculations to possess lower LUMO energy levels compared to standard PDI, suggesting enhanced electron-accepting properties. acs.org This tunability of redox potentials is vital for aligning energy levels in organic electronic devices to ensure efficient charge transfer between donor and acceptor materials. mdpi.comnih.gov

CompoundModificationFirst Reduction Potential (Ered1 vs. Fc/Fc+)Electron-Accepting Capability
NDI-1 (Naphthalene Diimide based)Triphenylamine donors-1.22 VHigh
NDI-2 (Naphthalene Diimide based)Phenylcarbazole donors-1.19 VVery High
PDI-1 (Perylene Diimide based)Triphenylamine donors-1.04 VExcellent
PDI-2 (Perylene Diimide based)Phenylcarbazole donors-1.02 VExcellent
*Data adapted from studies on D-π-A-π-D type semiconductors.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGEp4Eub1Xl-lL_CODMLZk9M8MmOevaD06jZ2r_MojKYo-lsGCxz0EhWbvqyfxBdvuJW26YsF0FeHS1eEaEWBeibiywGAWsq0qkROyKt1AODLGZipYAHA2fAZ_9lQHcqIUc1mDF5bxKUSzuFAq9sTU3BfhbyiGUDemLjx2Y3xboWzGAF8g4BZHjGenxpA8jRpf3J700RSGZjY3Stmjq8DbBbyw2UEfa1ynEeAbzpNr_hmQUIEJMVjFChL0xI-fW84Rw-cmyDVa6ZcTtH4Vc4LZHAOfeVGpB7FmiDhxzmEyF8KcZ_yvmDyq0BUWVuUxcTS0W_Xd9KQ0agvKgWgOlVct0RBpkKXBnzCa4U2unB5Wi)] NDI derivatives are included for comparison to show the effect of the core system.*

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms

Upon photoexcitation, PBI molecules enter a complex landscape of excited states where the primary species, the exciton, undergoes various dynamic processes. In extended and aggregated PBI systems, these dynamics are dominated by the interplay between exciton delocalization, localization, and interactions with the molecular framework.

In π-stacked aggregates of extended PBIs, the electronic coupling between adjacent molecules allows the initially formed exciton to be delocalized over multiple chromophores. nih.govresearchgate.netrsc.org This delocalized state is often referred to as a Frenkel exciton. However, this delocalization is typically short-lived. Ultrafast spectroscopic studies have revealed that the delocalized Frenkel exciton rapidly localizes onto a smaller domain, often a pair of molecules, within hundreds of femtoseconds. nih.govnih.gov

In a well-defined quadruple π-stack of PBI molecules, for instance, an initially coherent Frenkel exciton delocalized over all four units was observed to lose its coherence and relax into a localized state in approximately 200 femtoseconds. nih.gov Theoretical simulations support this, showing a dynamic process of ultrafast localization (~10 fs), delocalization (~60 fs), and subsequent re-localization (~200 fs). nih.gov This localization process is often a precursor to the formation of lower-energy trap states, such as excimers. researchgate.netrsc.orgresearchgate.net

The electronic states of molecules are not independent of their nuclear geometry; they are coupled to molecular vibrations. This exciton-vibration, or vibronic, coupling plays a crucial role in the photophysics of PBI aggregates. nih.gov It governs the rates of energy relaxation and can drive processes like exciton self-trapping and localization. nih.gov In PBI systems, the most significant vibronic interactions often involve specific vibrational modes, such as the out-of-plane modes between stacked PBI units and the C-C stretching modes of the aromatic core. nih.govnih.gov

An excimer is an "excited dimer" that forms when an excited molecule interacts with an identical ground-state molecule. ossila.comyoutube.com In π-stacked PDI systems, excimer formation is a common and critical relaxation pathway. nih.govresearchgate.net Following initial excitation and exciton localization, significant structural rearrangement between two adjacent PBI molecules can occur, leading to a stabilized, lower-energy excimer state. nih.govrsc.org This state is characterized by a broad, featureless, and red-shifted emission compared to the monomer. ossila.com

The kinetics of excimer formation in extended PBIs are extremely fast, typically occurring on the sub-picosecond to few-picosecond timescale. nih.govresearchgate.net For example, in a cofacial PDI dimer, the excimer state was found to form in approximately 2 picoseconds, while a slip-stacked dimer showed a slower formation time of around 12 picoseconds due to weaker electronic coupling. rsc.org In larger helical PBI aggregates, the exciton relaxes into an excimeric trap state within about 50 picoseconds. researchgate.netrsc.org This process is often viewed as an energy loss pathway in photovoltaic devices, as the excimer is a trap state that hinders efficient charge separation. nih.gov An exciplex, or "excited complex," forms similarly but between two different types of molecules (e.g., a donor and an acceptor). ossila.com The dynamics of exciplex formation are also governed by diffusion and intermolecular geometry, representing a key step in charge transfer processes. ossila.comyoutube.com

PBI SystemProcessCharacteristic TimescaleReference Finding
PBI Quadruple π-StackExciton Localization~200 fsInitial delocalized Frenkel exciton relaxes to a localized state. nih.gov
Cofacial PDI DimerExcimer Formation~2 psRapid formation of a low-energy excimer state. rsc.org
Slip-Stacked PDI DimerExcimer Formation~12 psSlower formation due to decreased electronic coupling. rsc.org
Large Helical PBI AggregatesExcimer Trap Formation~50 psRelaxation into a final excimer trap state. researchgate.netrsc.org

Excitation Energy Transfer (EET) Processes within Aggregates

Excitation energy transfer (EET) within molecular aggregates of perylenebisimides (PBIs) is a critical process for applications in artificial light harvesting and organic photovoltaics. aip.org The dynamics of EET are intricately linked to the role of intramolecular vibrations, which can modulate both the efficiency and the timescales of energy transfer. aip.orgdigitellinc.com Theoretical investigations using numerically exact methods, such as those employing a Frenkel exciton Hamiltonian, have been instrumental in understanding these complex dynamics in PBI J-aggregates. aip.orgnih.gov

In some PBI systems, such as a five-chromophore perylene array, EET competes with other processes like excimer formation. laszlofrazer.com In a specially designed pentamer, rapid Förster Resonance Energy Transfer (FRET) from a donor to an acceptor was found to outpace excimer formation, thereby preventing energy trapping that would otherwise reduce fluorescence. laszlofrazer.com This highlights how strategic molecular design can control the dominant energy transfer pathway. laszlofrazer.com

Charge Carrier Generation and Transport Mechanisms

Perylene diimide (PDI) derivatives are a significant class of n-type organic semiconductors, valued for their high charge carrier mobilities and stability. rsc.org The transport of charge carriers in these materials primarily occurs through an intermolecular hopping mechanism, a process fundamentally different from the band transport seen in crystalline inorganic semiconductors. wikipedia.orgmdpi.com This hopping transport is influenced by molecular packing, intermolecular interactions, and structural disorder. rsc.orgwikipedia.orgacs.org The efficiency of charge transport can be exceptionally high, with mobilities measured in excess of 0.1 cm² V⁻¹ s⁻¹ in the liquid crystalline phase and 0.2 cm² V⁻¹ s⁻¹ in the crystalline phase for some derivatives. acs.org Techniques like pulse-radiolysis time-resolved microwave conductivity (PR-TRMC) are used to determine these trap-free mobility values in well-organized domains. acs.org

The molecular architecture plays a crucial role in determining transport properties. For instance, S-heterocyclic annulated PDIs with dendronized substituents have shown charge carrier mobilities of 3.5 × 10⁻³ cm² V⁻¹ s⁻¹ in the crystalline state. nih.gov The presence of ions and solvent molecules, such as in electrochemical environments, can also impact charge carrier dynamics by stabilizing separated charges and slightly increasing carrier yield, lifetime, and mobility. confex.com Theoretical models, including the Marcus-Levich-Jortner formalism and kinetic Monte Carlo schemes, are employed to understand the relationship between molecular structure and charge mobility, accounting for factors like charge transfer rate constants and the effects of core twisting. rsc.orgacs.org

Photoinduced Charge Separation and Transfer Dynamics

Photoinduced charge separation is the initial step in converting light into electrical energy, and extended PBIs are excellent platforms for studying these dynamics. A common mechanism observed is symmetry-breaking charge separation, where an electron is transferred between two identical PBI molecules following photoexcitation of one of them. acs.orgnih.gov This process can be remarkably fast. In a rigidly linked PDI molecular triangle, photoexcitation leads to the formation of a PDI⁺•–PDI⁻• state in just 12.0 ± 0.2 picoseconds (ps). acs.org This is followed by charge recombination (CR) to the ground state over a much longer timescale of 1.12 ± 0.01 nanoseconds (ns). acs.org

The dynamics can be precisely controlled through molecular architecture. In rotaxane systems, where PDI units are mechanically interlocked with other molecules, the pathways for electron donation can be selectively engineered. nih.govbirmingham.ac.uk For example, in a [PDI-(P5A)₂]²⁺ rotaxane, partial charge separation occurs in 9 ps to form a PDI•⁻ species, which then recombines in 180 ps. nih.gov By introducing an additional macrocycle, as in [PDI-BN38C10-(P5A)₂]²⁺, charge separation becomes much faster (<1 ps) with a recombination lifetime of 90 ps. nih.gov

A novel charge transfer pathway, termed 'through-stack' charge hopping, has been identified in donor-bridge-acceptor PBI arrays. researchgate.net In these systems, pronounced π-orbital overlap within the PBI stack facilitates efficient, wire-like charge hopping. researchgate.net In some fully conjugated donor-acceptor systems, such as a phthalocyanine–perylenebenzimidazole dyad, the resulting charge-separated state can be extraordinarily long-lived, reaching up to 0.26 milliseconds, due to a combination of fast charge separation and a low energy of the charge-separated state. rsc.org

Role of Intermolecular Interactions in Charge Hopping

In PBI-based materials, charge transport is governed by the hopping of charge carriers between adjacent molecules, a process that is critically dependent on intermolecular interactions and the resulting molecular packing. rsc.orgacs.org The specific arrangement of molecules, whether in "brick," "herringbone," or face-to-face π-stacked motifs, directly influences the electronic coupling (transfer integrals) between them and thus dictates the efficiency and dimensionality of charge transport. rsc.orgrsc.org Theoretical studies have established a close relationship between the intermolecular interaction energy and the transfer integral, which is a key parameter in determining charge mobility. rsc.org

The chemical structure of the PBI, particularly the substituents on the imide nitrogen and at the bay positions of the perylene core, strongly modulates these intermolecular forces. rsc.org For example, the introduction of alkylester side chains can enhance solubility while maintaining favorable packing for charge transport. researchgate.net The position of functional groups can influence dipole-dipole interactions, which in turn affect the stacking of the PDI cores. researchgate.net In some cases, specific structural features can hinder transport; core-twisted PBIs, for instance, can suffer from "dimer trapping," where the presence of both enantiomers in a crystal creates energy traps that limit charge mobility. acs.org

Hydrophobicity can also be used to tune intermolecular interactions in solution, switching the system between intramolecular and intermolecular excited-state pathways, such as the formation of different excimer states. mdpi.com At the interface between different materials, van der Waals (vdW) interactions are crucial in determining the molecular orientation, which governs the efficiency of charge transfer. nih.gov Optimized molecular arrangements that maximize attractive vdW forces can enhance electronic coupling and improve charge transfer kinetics at these interfaces. nih.govrsc.org

Light-Matter Interaction and Emission Mechanisms

Absorption and Emission Band Shifts upon Aggregation (H- and J-type)

The aggregation of PBI molecules leads to significant changes in their absorption and emission spectra, which are explained by exciton theory. nih.govresearchgate.net Depending on the geometric arrangement of the molecules, two primary types of aggregates are formed: H-aggregates and J-aggregates. nih.gov

H-aggregates typically form in a "sandwich-like" or cofacial π-stacking arrangement. researchgate.netresearchgate.net This geometry results in a positive excitonic coupling, causing the main absorption band to shift to higher energy (a blue-shift or hypsochromic shift) compared to the monomer. researchgate.netacs.org H-aggregates are often characterized by fluorescence quenching, meaning they are weakly emissive or non-emissive. researchgate.net However, emissive H-aggregates have been reported, particularly when rotational displacement between the stacked PBI cores reduces the complete overlap of the chromophores. researchgate.net

J-aggregates, conversely, are formed from a "head-to-tail" arrangement of molecules. researchgate.net This leads to a negative excitonic coupling, resulting in a red-shifted (bathochromic) and often narrowed absorption band. nih.gov A key characteristic of J-aggregates is their strong, near-resonant fluorescence. researchgate.net

In certain systems, the interplay between long-range Coulombic coupling and short-range charge-transfer-mediated coupling can be precisely controlled. researchgate.netnih.gov This has led to the development of "null-coupled" PBI π-stacks, which are engineered to have negligible total exciton coupling, resulting in monomer-like absorption and emission features even in a tightly packed state. researchgate.net

Non-Radiative Decay Pathways and Intersystem Crossing

Besides fluorescence, photoexcited PBI molecules can relax to the ground state through non-radiative decay pathways, which include internal conversion (IC) and intersystem crossing (ISC). researchgate.netosti.gov ISC is a spin-forbidden transition from a singlet excited state (S₁) to a triplet excited state (T₁), a process crucial for applications that utilize triplet excitons. rsc.org In standard PBIs, ISC is generally inefficient. However, specific molecular design strategies have been developed to significantly enhance the rate of ISC. rsc.orgnih.govacs.org

One effective strategy is the introduction of heavy atoms into the PBI core, which increases spin-orbit coupling (SOC), a primary driver of ISC. rsc.org Annulation of the PBI core with selenium (Se-PBI) or sulfur (S-PBI) has been shown to induce ultrafast ISC. acs.org Se-PBI, in particular, exhibits a near-quantitative triplet quantum yield (ΦT) of 94 ± 1%. acs.org Similarly, bromine substitution on a nitrogen-annulated PBI (Br-NPBI) enhances the ISC rate to 1.97 × 10¹⁰ s⁻¹ and boosts the triplet yield to 95.2 ± 4.6%, compared to 18.7 ± 2.3% for the non-brominated analogue (NPBI). rsc.org

Other strategies to promote ISC include inducing a twisted or helical conformation in the PBI core and nitrogen annulation, which can tune the energy levels to create near-degeneracy between the S₁ and T₁ states, facilitating the spin-flipping transition. rsc.orgnih.govrsc.org The combination of a twisted molecular conformation and selenium annulation in helical PDI dimers has proven to be a highly efficient strategy for promoting ISC. nih.gov

Circularly Polarized Luminescence (CPL) Mechanisms

Circularly Polarized Luminescence (CPL) is an emission phenomenon analogous to Circular Dichroism (CD), but it provides information about the chiral characteristics of a molecule's excited state rather than its ground state. youtube.com CPL refers to the differential emission of left- and right-handed circularly polarized light by a chiral luminescent molecule. youtube.com The primary parameter used to quantify CPL is the luminescence dissymmetry factor (g_lum), which is defined as g_lum = 2 * (I_L - I_R) / (I_L + I_R), where I_L and I_R are the intensities of the left- and right-handed circularly polarized light, respectively. mdpi.com For practical applications, achieving high dissymmetry factors is a key objective. nih.gov

In perylenebisimides (PBIs) with extended π-systems, the generation of CPL is contingent on the introduction of chirality into the molecule. There are three primary strategies to achieve this: inducing a twist in the PDI core, attaching chiral substituents, or co-assembling achiral PBIs with chiral guest molecules. researchgate.net Functionalization at the bay positions (1,6,7,12) of the perylene core can cause a significant twist in the aromatic plane, leading to atropisomers that are chiral and capable of exhibiting CPL. nih.govacs.org

The mechanisms of CPL in extended PBIs are often intricately linked to their self-assembly properties. While individual chiral PBI molecules (monomers) in solution may exhibit CPL, a significant enhancement of the dissymmetry factor is frequently observed upon aggregation. nih.govnih.gov This amplification is attributed to excitonic coupling between the chiral chromophores within a well-ordered supramolecular structure. nih.govnih.gov The formation of helical aggregates through π-π stacking interactions can lead to a large enhancement in the dissymmetry of the CPL. nih.gov The nature of the solvent and external stimuli like temperature and ultrasound can influence the helicity and packing of these supramolecular assemblies, thereby allowing for the tuning of their chiroptical properties. nih.gov

Recent research has focused on designing novel PBI architectures to optimize CPL performance. For instance, creating chirally locked bis-perylene diimide macrocycles provides a preorganized chiral framework that promotes strong and persistent CPL signals. nih.govacs.org Another approach involves the synthesis of PDI-embedded double helicenes, which combine chirality with molecular entanglement, leading to high dissymmetry factors. acs.org Furthermore, the development of PBI derivatives that exhibit aggregation-induced-enhanced CPL in the solid state is a promising avenue for applications in electroluminescent sensing devices. rsc.org Some systems have even successfully combined two-photon absorption (TPA) with CPL, opening up possibilities for upconverted CPL. frontiersin.org

The table below presents research findings on various extended PBI systems, detailing their photophysical properties related to circularly polarized luminescence.

Compound/SystemKey Featuresg_lumQuantum Yield (Φ_F)Emission Wavelength (λ_em)Reference
(R,R)-BPP / (S,S)-BPP in KBr pelletAggregation-induced-enhanced CPL in solid stateup to 2.4 x 10⁻³up to 0.43Not specified rsc.org
d/l-PDI aggregatesSelf-assembly of enantiomers incorporating d/l-alanineup to 0.02Not specifiedOrange-red emission nih.govresearchgate.net
Chiral bichromophoric PBI aggregatesEnhanced dissymmetry in self-assembled structuresEnhanced in aggregated stateNot specifiedNot specified nih.gov
Bis-perylenediimide cyclohexane (B81311) derivativeCombines CPL and Two-Photon Absorption (TPA)~10⁻³Not specifiedNot specified frontiersin.org
Quaterrylene diimide enantiomers (Q6H)Extended π-system for NIR CPLNot specifiedNot specified600-800 nm researchgate.net
Tetraindole-fused PDI double-heteroheliceneBroadband CPL detectionup to +0.057Not specifiedNIR region nih.gov

Supramolecular Self Assembly and Ordered Nanostructure Formation

Driving Forces for Self-Assembly

The self-assembly of PBI molecules with extended π-systems is propelled by a combination of non-covalent forces. The nature and magnitude of these interactions govern the molecular packing and, in turn, the electronic and optical behaviors of the nanostructures formed.

The predominant force steering the self-assembly of PBIs with extended π-systems is the robust π-π stacking interaction between the electron-deficient perylene (B46583) cores. researchgate.net This interaction facilitates a face-to-face arrangement of the aromatic backbones, culminating in the formation of columnar structures. A key feature of this stacking is a slight longitudinal displacement between adjacent PBI units, a configuration that optimizes attractive forces while minimizing steric repulsion. This slipped-parallel packing fosters significant electronic coupling between molecules along the stacking axis, a critical factor for efficient charge transport. The extension of the π-system amplifies these interactions by enlarging the surface area available for stacking and altering the core's electronic properties, resulting in more stable assemblies.

Beyond π-π stacking, hydrogen bonding networks can impart directional control over the self-assembly process. researchgate.net By strategically functionalizing the imide positions or the periphery of the PBI core with groups capable of forming hydrogen bonds, an additional layer of control over the supramolecular architecture can be introduced. For instance, the incorporation of amide or urea (B33335) moieties can promote the formation of intermolecular hydrogen bonds that either reinforce the columnar stacks or interconnect adjacent stacks, leading to the creation of higher-order structures such as nanofibers and ribbons. The directionality and specificity inherent to hydrogen bonds make them an effective tool for engineering intricate and well-defined nanostructures.

While individually weaker than π-π stacking and hydrogen bonding, van der Waals forces become collectively significant, especially when long alkyl or alkoxy side chains are appended to the PBI core. These side chains, often added to enhance solubility, can interdigitate and participate in van der Waals interactions, lending extra stability to the self-assembled structures. In aqueous media, hydrophobic interactions also assume a vital role. The hydrophobic PBI cores and any associated alkyl side chains tend to aggregate to reduce their contact with water, thereby driving the self-assembly process and facilitating the formation of well-defined nanostructures in polar solvents.

Control and Modulation of Self-Assembly Pathways

The capacity to direct and modify the self-assembly pathways of extended PBI systems is fundamental to tailoring the properties of the resulting nanostructures for targeted applications. By carefully adjusting external factors, it is possible to guide the assembly process toward desired morphologies and functionalities.

The selection of the solvent and the concentration of the PBI solution are critical variables that have a profound impact on the self-assembly process. The solubility of a PBI derivative in a particular solvent dictates the initial state of the molecules (i.e., whether they are molecularly dissolved or pre-aggregated). In a "good" solvent, where the PBI is well-solvated, self-assembly is typically triggered by a change in conditions, such as a decrease in temperature or the introduction of a "poor" solvent. This process is often characterized by a cooperative nucleation-elongation mechanism, wherein the formation of a critical nucleus is succeeded by rapid one-dimensional growth.

The concentration of the PBI solution also plays a pivotal role. Below a specific critical aggregation concentration, the molecules persist in a monomeric state. Above this threshold, self-assembly into well-defined nanostructures ensues. The final morphology of the aggregates can also be dependent on concentration. For example, at lower concentrations, nanofibers may form, whereas at higher concentrations, these fibers can further organize into larger bundles or gels. The polarity of the solvent and its capacity to form hydrogen bonds can also influence the strength of intermolecular interactions, thereby affecting the stability and morphology of the final aggregates.

Hierarchical Organization and Morphology Development

The initial self-assembly of PBI molecules into primary aggregates like dimers and oligomers serves as the foundation for the development of larger, hierarchical nanostructures with distinct morphologies.

The first step in the self-assembly of many PBI derivatives in solution is the formation of dimers. The aggregation behavior of a PBI dye with a solubilizing dialkoxybenzyl group and a bulky 2,5-di-tert-butylphenyl substituent was studied in chloroform/methylcyclohexane (B89554) mixtures. researchgate.net In the presence of sufficient chloroform, the exclusive formation of π-stacked dimers was confirmed by NMR and UV/Vis spectroscopy. researchgate.net As the amount of the non-solvating methylcyclohexane increases, these dimers undergo further growth into larger, extended aggregates. researchgate.net A structural model for these larger aggregates, derived from single-crystal analysis of a related PBI, suggests they are composed of well-defined π–π-stacked dimer entities. researchgate.net

The specific nature of the dimerization can be highly dependent on the molecular structure. A chirally locked bis-perylene diimide macrocycle demonstrates a hierarchical self-assembly process starting with the formation of a homochiral, face-to-face H-type dimer on its sterically less hindered interior faces. acs.org This is followed by the formation of heterochiral, slipped-stack J-type dimers and eventually extended J-type aggregates on the exterior faces. acs.org Similarly, triply linked PBI dimers have been synthesized and are noted for their dense packing structures. chemistryviews.org

The inherent planarity and strong π-stacking tendency of the PBI core favor the formation of one-dimensional (1D) structures. Exceptionally long nanofibers, reaching the millimeter regime, have been generated through the co-aggregation of a melamine-appended PBI with a substituted cyanurate. nih.gov These components co-assemble in a 1:2 ratio, forming hydrogen-bonded polymeric chains along the long axis of the nanofiber, which then stack along the short axis. nih.gov These nanofibers exhibit significant electronic properties, with intrinsic 1D electron mobilities measured up to 0.6 cm² V⁻¹ s⁻¹. nih.gov

PBI derivatives can also organize into more complex columnar liquid crystalline phases. nih.gov Dendronized PBIs, for example, have been shown to self-assemble into intricate helical columns. acs.org Depending on the length of the linker between the PBI core and the dendron, these systems form various columnar arrays, including 2D-hexagonal phases at high temperatures and 3D orthorhombic or monoclinic phases at lower temperatures. acs.org In some cases, the basic repeating unit is a tetramer, while in others, a 2₁ helical repeat of single molecules is observed, leading to extended π-stacking. acs.org Other PBI derivatives have been shown to form columnar structures that can be further organized into hierarchical spheres and periodic arrays. acs.orgnih.gov

PBI System Morphology Key Structural Feature Notable Property
Melamine-appended PBI + CyanurateMillimeter-long nanofibers. nih.govHydrogen-bonded polymeric chains. nih.gov1D electron mobility up to 0.6 cm² V⁻¹ s⁻¹. nih.gov
Dendronized PBIComplex helical columns. acs.orgOrthorhombic or monoclinic 3D arrays. acs.orgExtended π-stacking in monoclinic phase. acs.org
Unspecified PBI dyeColumnar nanoaggregates. nih.govLiquid crystalline mesophases. nih.govStriking photoluminescence. nih.gov

The properties of PBI-based materials in solid-state devices are critically dependent on their organization in thin films, including molecular packing and morphology. Thermal processing of PBI solutions prior to or during film deposition can significantly influence these characteristics. For amino acid-appended PBIs, the thermal history of the solution affects the resulting film's properties when used as an electron transport layer (ETL) in perovskite solar cells. bohrium.com Specifically, applying heat-cool cycles to the PBI solution before deposition was shown to reduce the series resistance of the final device from 6.33 to 4.40 Ω∙cm², leading to enhanced efficiency. bohrium.com This improvement is attributed to changes in the self-assembled structures within the solution—heating increases fiber flexibility, while cooling promotes the formation of spherical aggregates—which translates to altered film morphology and electronic performance. bohrium.com Conjugated, triply linked PBI dimers are noted for their dense packing structure in the solid state, which contributes to their high air stability and performance as n-type transistors. chemistryviews.org

Table of Compounds

Abbreviation/Name Full Name
PBIPerylenebisimide
PDIPerylenediimide
PBI-4Perylene bisimide organogelator molecule
Z-PDI 1Z-shaped perylenediimide
PDI-DAPerylene diimide-diacetylene conjugate
diPBIPerylene-3,4:9,10-tetracarboxylic acid bisimide dimer
OEGOligo(ethyleneglycol)

Chiral Self-Assembly and Supramolecular Chiralitynih.govnih.gov

The introduction of chirality into perylenebisimide (PBI) systems with extended π-cores has opened up new avenues for the development of advanced chiroptical materials. The transfer of chirality from the molecular level to the supramolecular level allows for the formation of highly ordered, helical nanostructures with significant circular dichroism (CD) and circularly polarized luminescence (CPL). The extension of the π-system, typically through substitution at the bay positions (1, 6, 7, and 12), is a key strategy that not only tunes the electronic and optical properties but also profoundly influences the chiral self-assembly process.

The origin of chirality in these extended PBI systems can be twofold. Firstly, the introduction of bulky substituents at the bay-area of the perylene core induces a significant twist in the aromatic plane, leading to atropisomerism and the formation of stable P (plus) and M (minus) helicenes. acs.orgnih.gov This inherent chirality of the core-twisted PBI can then be transmitted and amplified during self-assembly. Secondly, chirality can be introduced by attaching chiral moieties, such as amino acids or sugars, to the imide positions or the bay region of the PBI. nih.govacs.org These chiral pendants can effectively steer the self-assembly of the PBI units into a preferred handedness.

The process of chiral self-assembly is driven by a combination of non-covalent interactions, with π-π stacking between the extended aromatic cores being the primary driving force. nih.gov The geometry of the resulting aggregates, whether they are H-type (face-to-face) or J-type (slipped-stack), is highly dependent on the nature and position of the substituents on the PBI core. acs.org For instance, 1,7-disubstituted PBIs have been shown to form H-type dimers which then proceed to form extended J-type aggregates. acs.org The steric hindrance and potential for hydrogen bonding introduced by the substituents also play a crucial role in directing the formation of specific chiral nanostructures.

The supramolecular chirality of these assemblies is typically characterized by CD and CPL spectroscopy. The appearance of strong bisignated CD signals (Cotton effects) is a hallmark of the formation of helical structures. The anisotropy factor (g_lum), a measure of the CPL intensity, can be significantly amplified in the aggregated state compared to the monomeric species, highlighting the cooperative nature of the chiral self-assembly. nih.gov Research has demonstrated that even subtle changes to the molecular structure, such as the type of halogen atom at the bay position, can have a significant impact on the resulting supramolecular chirality and the optoelectronic properties of the self-assembled nanomaterials. researchgate.net

Recent studies have explored the intricate relationship between the molecular design of core-extended PBIs and the resulting supramolecular chirality. For example, the synthesis of chirally locked bis-PBI macrocycles has provided a unique platform to study the fundamentals of chiral π-π stacking. acs.org These macrocycles, with their pre-organized chiral framework, have been shown to facilitate strong CPL signals. acs.orgnih.gov Furthermore, the use of oligopeptide-substituted PBIs has led to the formation of well-defined nanofibrils with giant VCD signals, offering a model system to understand the structural parameters that govern VCD intensity and sign. nih.gov

The following tables summarize key research findings on the chiral self-assembly of various PBIs with extended π-systems.

Table 1: Chiral Self-Assembly of Bay-Substituted Perylenebisimides

PBI Derivative Chiral Moiety/Origin Key Findings Observed Supramolecular Structure Spectroscopic Signature Ref.
(R)-CN-CPDI-Ph Chiral alkyl chain at imide position and CN at bay position Bay substitution with CN enhances electron injectability and structural order. 1D Nanomaterials High electron mobility (0.17 cm² V⁻¹ s⁻¹) and enhanced photoresponsivity. researchgate.net
(R)-2Br-CPDI-Ph Chiral alkyl chain at imide position and Br at bay position Bay substitution influences self-assembly and optoelectronic properties. 1D Nanomaterials Lower photoresponsivity compared to CN-substituted derivative. researchgate.net
(R)-2F-CPDI-Ph Chiral alkyl chain at imide position and F at bay position Demonstrates the tunability of properties through bay-functionalization. 1D Nanomaterials Lower photoresponsivity compared to CN-substituted derivative. researchgate.net
1,7-strapped mono-PDI macrocycle Atropisomerism from core twisting Exhibits a preference for homochiral dimerization. H-type dimers - acs.orgnih.gov

Table 2: Chiral Self-Assembly of Perylenebisimides with Chiral Pendants

PBI Derivative Chiral Moiety Solvent/Conditions Key Findings Observed Supramolecular Structure Spectroscopic Signature Ref.
d/l-PDI d/l-alanine Chloroform/Methanol (99 vol%) Self-assembly in the aggregate state induces chirality. Aggregates Mirror-image Cotton effects and CPL emission (g_lum up to 0.02). nih.gov
Lactose-functionalized PBI d-lactose - Chiral d-lactose moieties induce right-handed supramolecular stacking. Multivalent glycoclusters Specific binding with PNA lectin. acs.org

Table 3: Compound Names

Abbreviation/Name Full Compound Name
PBI Perylenebisimide / Perylene diimide
(R)-CN-CPDI-Ph Perylene diimide with a chiral (R)-alkyl chain at the imide position, a phenyl group, and a cyano (CN) group at the bay position
(R)-2Br-CPDI-Ph Perylene diimide with a chiral (R)-alkyl chain at the imide position, a phenyl group, and two bromine (Br) atoms at the bay positions
(R)-2F-CPDI-Ph Perylene diimide with a chiral (R)-alkyl chain at the imide position, a phenyl group, and two fluorine (F) atoms at the bay positions

Computational and Theoretical Frameworks for Extended Pbis

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful methods for investigating the electronic ground and excited states of π-conjugated systems like extended PBIs. asianpubs.orgnih.govrsc.org These approaches offer a balance between computational cost and accuracy, making them suitable for studying the relatively large molecular structures of PBI derivatives. nih.govrsc.org By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties before a compound is ever synthesized. youtube.com

A primary application of DFT is the prediction of the electronic structure of PBI derivatives. asianpubs.org By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can estimate the electrochemical properties and the electronic band gap of these materials. asianpubs.orgacs.org Substituents on the PBI core, particularly in the bay positions, can significantly alter these energy levels; for instance, replacing bromine atoms with phenoxy groups has been shown to increase the LUMO energy level. asianpubs.org These theoretical predictions often match well with experimental data from techniques like cyclic voltammetry. acs.org

TD-DFT is employed to simulate electronic absorption and emission spectra, providing insights into the optical properties of extended PBIs. nih.gov The method can accurately predict the energies of electronic transitions, such as the S₀→S₁ transition responsible for the primary absorption band. nih.govacs.org Calculations can also elucidate the nature of these transitions, often revealing significant intramolecular charge transfer (ICT) character, especially in asymmetrically substituted or complex PBI systems. acs.orgacs.org For example, TD-DFT calculations have been used to assign the vibrational progression observed in the experimental absorption spectra of PBI monomers to specific breathing modes of the perylene (B46583) core. nih.gov This predictive power allows for the systematic tuning of the optical properties of PBIs for specific applications. ucla.edu

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Calculated Band Gap (eV)Key FindingReference
Phthalimide-fused Phenanthrenone (B8515091) (PIP)B3LYP/6-31G(d)-6.45-2.583.87Serves as a baseline for comparison with its cyano-derivative. acs.org
Dicyano-derivative of PIP (PIPCN)B3LYP/6-31G(d)N/A-3.48N/AThe dicyanomethylene group significantly lowers the LUMO level, enhancing electron-accepting capability. acs.org
Perylene Diimide (PDI) (for comparison)B3LYP/6-31G(d)N/A-3.46N/APIPCN has a LUMO level comparable to or even lower than standard PDI. acs.org
Bay-substituted PBI monomerTD-DFTN/AN/AN/AAssigned the S₁←S₀ absorption spectrum and identified the effective vibrational mode (1415 cm⁻¹) as breathing modes of the perylene body. nih.gov

DFT is instrumental in understanding the non-covalent interactions that drive the self-assembly and aggregation of PBI molecules. rsc.org By calculating the potential energy surface of a PBI dimer, researchers can identify the most stable geometric arrangements and quantify the binding strength. acs.org These calculations have revealed that the final packing of PBI dyes in the solid state corresponds well with energetically low-lying minima on the potential energy surface, which are governed by a combination of dispersion forces and electrostatic interactions. acs.org

Computational studies can distinguish between different aggregation modes, such as H- and J-aggregation, by analyzing the relative orientation of the molecules in the aggregate. rsc.org For instance, atomistic simulations have shown that some water-soluble PBIs spontaneously form chromonic H-aggregate stacks with a characteristic interparticle twist. worktribe.comresearchgate.net The thermodynamics of aggregation can also be explored; combined computational and experimental approaches have shown that while PBI-Alanine derivatives self-assemble at all pH values, the aggregate size grows upon protonation. rsc.org These models provide a molecular-level rationale for the observed spectroscopic changes upon aggregation. sci-hub.se

The photophysical behavior of PBI aggregates is governed by the interplay of excitonic and charge transfer (CT) states, which can be analyzed in detail using quantum chemical methods. nih.govresearchgate.net When PBI molecules aggregate, their transition dipoles couple, leading to the formation of delocalized excitons. rsc.org The nature of this coupling determines whether the aggregate is H-type (blue-shifted absorption) or J-type (red-shifted absorption). acs.org Theoretical models can calculate the excitonic coupling strength based on dimer geometry, providing a direct link between structure and optical properties. rsc.org

Furthermore, these methods can differentiate between pure excitonic states and those with significant charge transfer character. nih.govunivie.ac.at A CT state involves the transfer of an electron from one molecule to another within the aggregate. The energy and nature of these CT states are critical for applications in organic photovoltaics and electronics. rsc.org For example, time-resolved spectroscopy combined with quantum chemical simulations has revealed that efficient singlet fission in some PBI dimers occurs through a CT-assisted mechanism, which is highly dependent on both molecular structure and the surrounding solvent environment. acs.org

Molecular Dynamics (MD) Simulations

While quantum mechanics is essential for electronic properties, classical Molecular Dynamics (MD) simulations are the preferred tool for studying the large-scale and long-time dynamic processes involved in PBI self-assembly and material formation. nih.gov MD simulates the movement of every atom in a system over time based on a classical force field, allowing researchers to observe the evolution of molecular ensembles. nih.gov

MD simulations provide a virtual microscope to watch how individual PBI molecules, often starting from a random distribution in a solvent, come together to form ordered structures. worktribe.comresearchgate.net These simulations can reveal the step-by-step mechanisms of assembly, such as a two-step process observed for some PDI trimers where a dimer forms first, followed by the docking of a third molecule. nih.gov The driving forces for this assembly, including van der Waals and electrostatic interactions, can be quantified. nih.gov

By simulating larger systems over longer timescales, MD can predict the resulting morphology of the aggregates, from one-dimensional stacks and fibers to more complex helical columns or crystalline phases. acs.orgnih.govresearchgate.net For example, simulations have been used to understand the solvent-assisted changes in the assembly pattern of cationic PBI derivatives, showing that the aggregation propensity decreases as the concentration of an organic co-solvent like ethanol (B145695) increases in water. sci-hub.se These simulations also help interpret experimental data on morphological evolution, such as the reversible phase transitions observed in thin films of some chlorinated PBI derivatives. nih.gov

MD simulations offer unparalleled insight into the flexibility and conformational dynamics of extended PBI molecules. researchgate.net The simulations can track the motion of different parts of the molecule, from the twisting of the π-conjugated core to the movement of bulky side chains. This information is crucial as molecular flexibility can influence packing, solubility, and ultimately, the electronic properties of the final material. nih.gov For instance, MD simulations can reveal the probability distributions of domain-domain angles or the maximum dimensions of a flexible molecule, providing a quantitative measure of its conformational landscape. researchgate.net This understanding of dynamic behavior is essential for designing PBI systems with tailored solid-state properties. rsc.org

Exciton-Vibration Dynamics Modeling

The coupling between electronic excitations (excitons) and molecular vibrations plays a paramount role in the photophysics of PBI aggregates. Modeling these exciton-vibration (vibronic) dynamics is essential for a comprehensive understanding of excitation energy transfer (EET). Theoretical investigations often employ numerically exact methods to study the role of intramolecular normal mode vibrations in the EET dynamics of PBI aggregates. nih.gov These models reveal that electronic populations can exhibit strong damping effects and complex dynamical patterns that are sensitive to the aggregate size, temperature, and the specific electronic and vibrational initial conditions. nih.gov

A detailed mechanistic picture of these dynamics can be achieved by examining the time evolution of electronic-vibrational densities (EVD). rsc.orgrsc.org This approach provides a visual and conceptual justification for the effects observed in EET. rsc.orgrsc.org For instance, weakly coupled vibrations can lead to classical-like motion of the EVD, whereas moderate to strong exciton-vibration interactions result in more complex phenomena like the formation of split or crescent-shaped densities. rsc.org These nontrivial EVD characteristics can lead to density retention, which slows down energy transfer. rsc.org

The Frenkel exciton (B1674681) model is a cornerstone for describing the excited states of molecular aggregates like those formed by PBIs. nih.gov This model treats the aggregate as a collection of Coulomb-coupled monomers, where the excitation is delocalized over multiple molecules. nih.govaip.org The key parameters of the Frenkel exciton Hamiltonian—monomeric excitation energies and intermolecular Coulomb couplings—can be calculated using quantum chemical methods. nih.govaip.org

Time-dependent density functional theory (TD-DFT) and its tight-binding-based variant (TD-DFTB) are efficient methods for parametrizing the Frenkel exciton Hamiltonian. nih.govaip.org These calculations are performed on dimers and larger aggregates to determine properties like Coulomb coupling and the influence of intermolecular geometry on the electronic states. For instance, in a bay-substituted PBI J-aggregate, the Coulomb coupling was determined to be -514 cm⁻¹ using TDDFT. nih.gov

A crucial aspect of modeling PBI aggregates is the inclusion of vibrational degrees of freedom. This is often accomplished using an exciton-vibration model where the ground and excited electronic states of each PBI molecule are coupled to numerous intramolecular normal modes. nih.govrsc.orgrsc.org In detailed studies of a PBI dimer, as many as 28 intramolecular normal modes were explicitly included for each molecule to accurately capture the vibronic coupling. rsc.orgrsc.org The strength of this coupling is quantified by Huang-Rhys factors. The selection of the most strongly coupled modes is critical for creating a minimal, yet accurate, dynamic model. nih.gov For example, five strongly coupled modes per monomer were selected for a dynamic model of a bay-substituted PBI dye aggregate. nih.gov

The interplay between Frenkel excitons and charge-transfer (CT) states, where an electron and hole are localized on different molecules, is also a critical consideration. aip.orgaps.org The relative energy of these states, which is highly sensitive to the molecular packing, can significantly influence the optical properties and determine whether an aggregate behaves as a J-type (red-shifted absorption) or H-type (blue-shifted absorption) aggregate. aip.org

Table 1: Parameters for Frenkel Exciton and Exciton-Vibration Models in Perylenebisimide Systems

Parameter System Value/Method Source
Coulomb Coupling Bay-substituted PBI J-aggregate dimer -514 cm⁻¹ nih.gov
Coulomb Coupling PBI dimer Calculated via TD-DFTB nih.govaip.org
Number of Vibrational Modes Bay-substituted PBI dye aggregate 5 strongly coupled modes per monomer nih.gov
Number of Vibrational Modes PBI J-aggregates (dimer and 25-mer) 28 intramolecular normal modes per unit nih.gov
Number of Vibrational Modes PBI dimer 28 intramolecular normal modes per molecule rsc.orgrsc.org
Hamiltonian Type PBI J-aggregates Frenkel exciton Hamiltonian nih.gov

| Exciton State Analysis | PBI aggregates (up to tetramer) | Analysis of Frenkel (FE) and Charge-Transfer (CT) character via TD-DFT | aip.org |

Simulating energy transfer pathways provides fundamental insights into how excitation moves through extended PBI systems. These simulations often track the time evolution of electronic populations on different molecular units following an initial photoexcitation. nih.gov

In donor-acceptor systems, the rate of energy transfer is a key performance metric. For PBI-based donor-acceptor triads, time-resolved photoluminescence can be used to follow the emission from both donor and acceptor units after selective excitation. rsc.org These experiments have revealed extremely rapid energy transfer processes. For example, in a donor-acceptor-donor triad (B1167595) where the donors' long axes were arranged parallel to the acceptor's, an energy transfer rate of 1.6 x 10¹² s⁻¹ was observed, corresponding to a time constant of just 0.6 picoseconds.

Theoretical models can complement these experimental findings. The Förster Resonance Energy Transfer (FRET) theory provides a framework for calculating energy transfer rates, though it relies on the point-dipole approximation, which may not be accurate for large, extended PBI molecules where the donor and acceptor units are in close proximity. In a diarylethene-perylenebisimide (DAE-PBI) dyad, an efficient energy transfer process was observed occurring in a few hundred femtoseconds.

Table 2: Simulated and Experimental Energy Transfer Rates in PBI-Based Systems

System Method Transfer Rate (k_ET) Transfer Time (τ) Source
PBI J-aggregate (25 units) Modular Path Integral (MPI) Simulation N/A (Population Dynamics Simulated) N/A dtic.mil
PBI J-aggregates Numerically Exact Quantum Dynamics Lengthened EET timescale due to vibrations N/A nih.gov
PBI Donor-Acceptor-Donor Triad (Parallel) Time-Resolved Photoluminescence 1.6 x 10¹² s⁻¹ 0.6 ps rsc.org
PBI Donor-Acceptor-Donor Triad (Head-to-Tail) Time-Resolved Photoluminescence 8.3 x 10¹¹ s⁻¹ 1.2 ps rsc.org
Diarylethene-PBI Dyad Ultrafast Transient Absorption Spectroscopy ~4.76 x 10¹² s⁻¹ (Calculated from τ) ~210 fs rsc.org

| Diarylethene-PBI Dyad | Förster Theory Calculation | 2.38 x 10¹² s⁻¹ | 420 fs | rsc.org |

Multiscale Modeling Approaches

The properties and functions of materials based on extended PBIs are governed by phenomena that span a wide range of length and time scales, from the electronic structure of a single molecule to the morphology of a bulk device. rug.nlresearchgate.net Multiscale modeling has become an indispensable tool to bridge these scales, combining different computational techniques to create a holistic and predictive understanding of the material. rug.nltue.nl

A typical multiscale workflow for organic electronic materials starts at the quantum mechanical (QM) level. tue.nl Methods like DFT are used to calculate the properties of individual molecules, such as their geometry, electronic structure, and the parameters for exciton models. aps.org This molecular-scale information then serves as input for larger-scale simulations. tue.nl

The next level often involves molecular dynamics (MD) simulations, which use classical force fields (derived from or validated by QM calculations) to simulate the collective behavior of thousands or millions of molecules. researchgate.net MD is used to predict the aggregate morphology and structural organization of PBIs, which are critical for their electronic properties. rug.nl

To model the actual device performance, the structural information from MD is used to parameterize higher-level models, such as kinetic Monte Carlo (kMC) simulations. researchgate.netarizona.edu The kMC approach simulates charge transport as a series of "hopping" events between localized sites (molecules or parts of molecules), with hopping rates determined by the local morphology and electronic couplings calculated at the lower scales. tue.nlresearchgate.net This allows for the prediction of macroscopic properties like charge carrier mobility, which directly relates to device efficiency. tue.nl

This hierarchical approach, where information is systematically passed from more accurate, fine-grained models to more efficient, coarse-grained ones, is essential for connecting the chemical structure of a PBI molecule to the performance of a final device. rug.nlresearchgate.net It enables an in silico design process, reducing the need for time-consuming trial-and-error experimentation in the lab. tue.nl

Advanced Spectroscopic and Microscopic Characterization of Fundamental Processes

Time-Resolved Spectroscopy for Exciton (B1674681) and Charge Dynamicsnih.govresearchgate.netresearchgate.nettechnion.ac.ilarxiv.orgarxiv.org

Time-resolved spectroscopy is a powerful tool for monitoring the transient species that form immediately after photoexcitation, providing direct insight into the pathways and efficiencies of energy and charge transfer. researchgate.net For π-extended PBI systems, these techniques are crucial for mapping the dynamics of excitons and charge carriers, which underpin their performance in optoelectronic devices. The combination of different time-resolved methods allows for a comprehensive understanding of the entire sequence of photophysical events, from initial excitation to the formation of long-lived charge-separated states.

Femtosecond Transient Absorption (fs-TA) spectroscopy enables the real-time observation of ultrafast photophysical processes, such as exciton delocalization, relaxation, and charge transfer, which often occur on picosecond or sub-picosecond timescales. nih.govacs.orgaip.org In this pump-probe technique, a short pump pulse excites the sample, and a time-delayed probe pulse measures the resulting changes in absorption. By varying the delay time, a map of the excited-state dynamics can be constructed.

Studies on π-extended PBI systems have utilized fs-TA to track singlet exciton motion and charge separation. For instance, in PBI aggregates, fs-TA can monitor broad photoinduced absorption bands associated with singlet excitons to gain direct insight into their transport behavior. nih.govacs.org The dynamics retrieved are a superposition of localized exciton decay and contributions from diffusive transport. nih.gov In donor-acceptor PBI dyads, fs-TA has been used to follow the charge separation process. Following selective photoexcitation of a donor unit, the appearance of characteristic absorption bands of the PBI anion radical signals the formation of a charge-separated state. In a pyrrolidinoperylene diimide-terephthaldiimide (pyrPDI-tpPDI) single crystal, fs-TA data showed that charge separation occurs in approximately 21 picoseconds. researchgate.net This is significantly faster than in solution, highlighting the role of intermolecular interactions within the crystal in facilitating rapid charge separation. researchgate.net

Furthermore, pump-repump-probe experiments, a more advanced variant of fs-TA, have been employed to investigate the relaxation dynamics from higher excited states in PBI derivatives. aip.org After an initial pump pulse generates a charge-transfer (CT) state, a second, time-delayed repump pulse excites this transient species to higher excited states, and a probe pulse follows their subsequent relaxation. aip.org Global analysis of the resulting spectra for PBI derivatives substituted with perylene (B46583) moieties revealed multiple relaxation processes with time constants ranging from tens of femtoseconds to tens of picoseconds, corresponding to internal conversion and vibrational relaxation within the excited state manifold. aip.org

Table 1: Selected Femtosecond Transient Absorption Spectroscopy Findings for PBI Derivatives

PBI SystemProcess InvestigatedKey FindingsTime ConstantsCitation
pyrPDI-tpPDI Single CrystalCharge SeparationIntermolecular interactions in the crystal lead to faster charge separation compared to solution.τ = 21 ps researchgate.net
PDI Thin FilmsSinglet Exciton TransportDirectly observed excitonic transport behavior by monitoring the photoinduced absorption of singlet excitons.Sub-100 fs to ps nih.govacs.org
PBI(OPhPe)₂Higher Excited State RelaxationMulti-step relaxation pathway following excitation of the charge-transfer state.190 fs, 730 fs, 1.4 ps, 21 ps aip.org

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the decay of fluorescence, providing information on the lifetime of excited states. uniklinikum-jena.derit.eduedinst.com The method involves repeatedly exciting a sample with a pulsed laser and measuring the arrival time of individual emitted photons relative to the excitation pulse. uniklinikum-jena.derit.edu A histogram of these arrival times reconstructs the fluorescence decay profile, from which the fluorescence lifetime (τF) can be determined. For π-extended PBIs, τF is a critical parameter that reflects the competition between radiative decay (fluorescence) and non-radiative decay pathways, including energy transfer and charge separation.

The fluorescence lifetime of PBI derivatives is highly sensitive to their environment and aggregation state. For example, studies on newly synthesized PBI derivatives with extended π-conjugation showed that fluorescence lifetimes change significantly with solvent polarity. rsc.org For one such compound, P-1, the fluorescence lifetime was 1.55 ns in toluene (B28343) but was completely quenched in more polar solvents like methanol, indicating the presence of an efficient intramolecular charge transfer (ICT) process that provides a non-radiative decay channel. rsc.org

TCSPC is also instrumental in characterizing the photophysical properties of PBI-based nanoparticles designed for applications like cellular imaging. PBI probes conjugated with oligo-guanidines, designed for sensing intracellular pH, exhibited fluorescence lifetime changes from 4.7 ns to 3.7 ns as the pH varied from 4.4 to 8. researchgate.net This change was attributed to a photo-induced electron transfer (PET) mechanism being modulated by the pH. researchgate.net The ability to measure these lifetime changes allows for quantitative sensing in complex biological environments. researchgate.net

Table 2: Fluorescence Lifetime Data for PBI Systems using TCSPC

PBI CompoundSolvent/EnvironmentFluorescence Lifetime (τF)Key ObservationCitation
P-1Toluene1.55 nsLong lifetime in non-polar solvent. rsc.org
P-1MethanolQuenchedICT process dominates in polar solvent. rsc.org
P-2Toluene1.64 nsSlightly longer lifetime than P-1 in non-polar solvent. rsc.org
Nanoparticle PBI probeAqueous Buffer (pH 4.4)4.7 nspH-dependent lifetime for sensing applications. researchgate.net
Nanoparticle PBI probeAqueous Buffer (pH 8.0)3.7 nsLifetime change attributed to photo-induced electron transfer. researchgate.net

The Pulse Radiolysis-Time Resolved Microwave Conductivity (PR-TRMC) technique is a powerful, electrode-less method for measuring the mobility of charge carriers in semiconducting materials. rsc.orgresearchgate.net In a PR-TRMC experiment, a sample is exposed to a short pulse of high-energy electrons from a van de Graaff accelerator, which generates electron-hole pairs throughout the material. rsc.orgresearchgate.net The change in microwave conductivity of the sample due to these mobile charge carriers is then monitored over time. This allows for the determination of the sum of the electron and hole mobilities (Σμ) and the lifetime of the charge carriers. rsc.orgnih.gov

PR-TRMC has been instrumental in establishing structure-mobility relationships for π-extended PBI derivatives. acs.orgresearchgate.net High charge carrier mobilities are crucial for efficient performance in devices like transistors and solar cells. Research has shown that modifications to the PBI core and side chains can dramatically influence mobility. For instance, introducing chlorine substituents in the bay positions of a liquid crystalline PBI derivative led to a charge carrier lifetime over 100 times greater than the non-chlorinated parent compound, a change attributed to increased structural order. rsc.org

Similarly, high mobilities, up to 0.22 cm²/V·s, have been measured for highly soluble PBIs with alkylester side chains. researchgate.net The technique has also been used to compare different molecular packing arrangements. By relating mobility data from PR-TRMC experiments to structural information from X-ray scattering and molecular dynamics simulations, it was found that a helical molecular arrangement with a 45° twist angle between neighboring molecules could favor hole transport in a material typically considered an n-type semiconductor. acs.org

Table 3: Charge Carrier Mobility in PBI Derivatives Measured by PR-TRMC

PBI DerivativePhase/ConditionSum of Mobilities (Σμ)Key FindingCitation
Bay-chlorinated PBI (Compound 3)Liquid Crystalline0.01 cm²/V·sCharge carrier lifetime increased by over 100x compared to non-chlorinated analog. rsc.org
PDI with alkylester side chains (PDI 7)Solid0.22 cm²/V·sHigh mobility combined with high solubility. researchgate.net
Fluorescent PBI dye (Compound 2)Hexagonal Columnar LC0.42 cm²/V·sHigh 1D charge carrier mobility in self-assembled state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aggregate Structurenih.govnih.govresearchgate.netacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally versatile tool for elucidating the structure, dynamics, and self-assembly of molecules in both solution and the solid state. nih.govacs.org For π-extended PBIs, which have a strong tendency to aggregate via π-π stacking, NMR provides detailed information on the geometry of the aggregates, the thermodynamics of their formation, and the precise molecular packing in solid films. researchgate.netacs.org

The self-assembly of PBI molecules in solution can be meticulously studied using concentration-dependent ¹H NMR spectroscopy. nih.govresearchgate.net As PBI molecules aggregate, the protons on the aromatic core experience shielding from the ring currents of neighboring molecules, leading to a characteristic upfield shift in their NMR signals. researchgate.net By monitoring these chemical shift changes as a function of concentration and temperature, the equilibrium constants for the self-assembly process can be determined.

This method was used to unambiguously confirm the exclusive self-assembly of a specific PBI dye into π-stacked dimers in chloroform/methylcyclohexane (B89554) mixtures. nih.govresearchgate.net Analysis of the concentration-dependent ¹H NMR data, along with UV/Vis titration, allowed for the quantification of the Gibbs free energy of dimerization. nih.gov In other systems, a cooperative nucleation-elongation model has been applied to describe the aggregation. nih.gov For a tetraaryloxy-substituted PBI, concentration-dependent studies revealed equilibrium constants for dimerization (nucleation) of K₂ = 13 ± 11 L mol⁻¹ and for the subsequent addition of monomers (elongation) of K = 2.3 ± 0.1 × 10⁶ L mol⁻¹ in methylcyclohexane, indicating a highly cooperative assembly process. nih.gov These thermodynamic parameters are essential for controlling the formation of well-defined supramolecular nanostructures.

Table 4: Equilibrium Constants for PBI Self-Assembly from NMR and UV/Vis Studies

PBI SystemAggregation ModelEquilibrium ConstantValueSolventCitation
Chiral PBI 1eNucleation-ElongationK₂ (Dimerization)13 ± 11 L mol⁻¹Methylcyclohexane nih.gov
Chiral PBI 1eNucleation-ElongationK (Elongation)2.3 ± 0.1 × 10⁶ L mol⁻¹Methylcyclohexane nih.gov
PDI-3Cooperative PolymerizationDPn (Degree of Polymerization)232.87 (at 293 K)THF/H₂O nih.gov

While solution NMR provides information on aggregates in solution, Solid-State NMR (SSNMR) is indispensable for characterizing the precise three-dimensional structure and dynamics of PBI molecules in solid films, powders, or liquid crystalline phases where single-crystal X-ray diffraction is not feasible. acs.orgresearchgate.net SSNMR can reveal details about molecular conformation, intermolecular interactions, and spatial proximities. acs.org

The combination of advanced high-resolution SSNMR experiments (such as ¹H-¹³C HETCOR) with Density Functional Theory (DFT) calculations has proven to be a powerful strategy for investigating the self-assembly of PBI derivatives. acs.org For a "cool" PBI pigment, Paliogen Black L0086, a full assignment of the ¹³C SSNMR spectrum was achieved. acs.orgresearchgate.net The analysis highlighted correlations between ¹³C isotropic chemical shifts and specific supramolecular features, and allowed for the characterization of π-flip motions of the side-group phenyl rings, revealing an activation energy and its dependence on the supramolecular order. acs.orgresearchgate.net

In studies of dendronized PBIs, solid-state ¹H NMR was used alongside X-ray diffraction and molecular modeling to analyze their complex self-organized arrays. acs.orgnist.gov These studies revealed that the molecules form intricate helical columns, with the precise packing arrangement (e.g., tetrameric units vs. a four-strata 2₁ helical repeat) being dependent on the length of the methylene (B1212753) spacer connecting the dendron to the PBI core. acs.orgnist.gov SSNMR provides crucial experimental validation for structural models derived from simulations, particularly concerning the orientation and disorder of molecules within the columnar stacks, which directly impacts charge-carrier mobility. researchgate.net

Table 5: Summary of Solid-State NMR (SSNMR) Characterization of PBI Systems

PBI SystemNMR TechniqueInformation ObtainedKey FindingCitation
Paliogen Black L0086 (P-black)¹³C CP/MAS, ¹H-¹³C HMQC, DFTSpectral assignment, molecular dynamics (π-flips), structure-shift correlations.Characterized phenyl ring motion and its dependence on supramolecular order and linker length. acs.orgresearchgate.net
Dendronized PBIs ((3,4,5)12G1-m-PBI)Solid-state ¹H NMRValidation of packing motifs in columnar arrays.Confirmed complex helical self-assembly and 3D periodicity. acs.orgnist.gov
PDI with alkyl/glycol side chainsSolid-state NMR, MD SimulationsEffect of side chains on helical pitch and molecular disorder.Established a link between secondary structure and charge-carrier mobility. researchgate.net

Advanced Microscopy for Supramolecular Morphology

Advanced microscopy techniques are indispensable for the direct visualization of the supramolecular architectures formed by perylenebisimides (PBIs) with extended π-systems. These methods provide critical insights into the morphology, dimensions, and spatial organization of self-assembled structures, linking molecular design to macroscopic properties.

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography of PBI assemblies on a nanometer scale without the need for conductive samples. It has been instrumental in visualizing the morphology of various supramolecular structures. For instance, AFM has been used to confirm the formation of supramolecular block copolymers from PBI derivatives. nih.gov These studies show distinct, elongated fiber-like structures, and AFM imaging provides direct evidence of the chain-growth process from seed aggregates. nih.gov

The technique is also used to evaluate the quality and morphology of thin films created from PBI supramolecular systems. mdpi.com Following surface treatments like laser irradiation, AFM can detail the evolution of surface morphology, revealing the formation of surface relief gratings (SRGs) with heights of approximately 160 nm. mdpi.com Such detailed topographical analysis helps in understanding how surface modifications impact the material's properties for applications in sensor devices. mdpi.com Furthermore, AFM has revealed dramatic changes in the morphology of polymer films upon exposure to treatments designed to enhance adhesion, tracking the transformation from fiber-like networks to mounded structures. uwo.ca

Scanning Tunneling Microscopy (STM) provides sub-molecular resolution images of PBI molecules adsorbed on conductive surfaces, offering profound insights into their two-dimensional self-assembly and conformational behavior. STM studies can reveal how PBI derivatives form ordered molecular ad-layers. By placing the STM tip over a specific part of a molecule, it is possible to monitor conformational switching in real-time by recording the temporal evolution of the tunneling current. researchgate.net These measurements show distinct current levels that correspond to different molecular conformations, such as the high and low positions of a molecule's end. researchgate.net This capability allows for a detailed analysis of the dynamics and stability of specific arrangements within supramolecular frameworks on a surface. researchgate.net

Polarized Optical Microscopy (POM) is a key technique for identifying and characterizing the liquid crystalline (LC) phases formed by appropriately functionalized PBI derivatives. Many π-extended PBIs exhibit thermotropic liquid crystallinity, typically forming columnar phases where the molecules stack into columns that then arrange into two-dimensional lattices. Dendronized perylene bisimides, for example, have been shown to self-assemble into complex helical columns. acs.org Structural analysis, which includes POM, reveals that these compounds can form 2D-hexagonal columnar phases at high temperatures. acs.org These phases are identified by their characteristic textures when viewed under a polarizing microscope. The combination of POM with other techniques like DSC and X-ray diffraction allows for the detailed mapping of the phase behavior of these advanced materials. acs.org

X-ray Diffraction (XRD) and Scattering for Structural Elucidation

X-ray diffraction (XRD) and scattering techniques, including Wide-Angle X-ray Scattering (WAXS) and Intermediate-Angle X-ray Scattering (IAXS), are fundamental for elucidating the three-dimensional structure of PBI assemblies in the solid state. acs.org These methods provide precise information on molecular packing, π-stacking distances, and the symmetry of supramolecular lattices.

For dendronized PBIs that form complex columnar structures, XRD is essential for determining the phase symmetry and dimensions. acs.org For example, at low temperatures, these systems can form orthorhombic or monoclinic columnar arrays with 3D periodicity. acs.org By analyzing the XRD patterns of oriented fibers, researchers can identify higher-order Bragg peaks (e.g., d100, d110, d200), which indicate a high degree of atomic-scale ordering. acs.org The structure of these complex phases is often determined by comparing experimental XRD patterns with simulations generated from molecular models. acs.org This synergy between experimental scattering data and molecular modeling is crucial for refining the structures of novel supramolecular assemblies. acs.orgacs.org

Detailed XRD data for a dendronized PBI (G2-PBI) is presented below, illustrating the characterization of a crystalline columnar hexagonal (Φhk) phase.

Diffraction Peak d-spacing (Å)
d10046.2
d11026.7
d20023.1
d21017.5
d30015.4
d31013.5
d41011.0

This table showcases indexed XRD data for the Φhk phase of G2-PBI, indicating a high degree of lateral order within the columnar structure. acs.org

Circular Dichroism (CD) Spectroscopy for Chirality and Supramolecular Organization

Circular Dichroism (CD) spectroscopy is an essential technique for investigating chiral phenomena in PBI assemblies. It measures the differential absorption of left and right circularly polarized light, making it highly sensitive to the formation of non-symmetric, helical supramolecular structures. utwente.nl Even when starting from achiral PBI monomers, spontaneous symmetry breaking can lead to the formation of helical aggregates that exhibit a distinct CD signal. bath.ac.uk

CD spectroscopy has been effectively used to study the aggregation of chiral PBI derivatives. aip.org Temperature-dependent CD spectra can reveal the transition from monomeric or dimeric species at high temperatures to more extended helical aggregates upon cooling. aip.org The shape and sign of the CD spectrum, particularly the Cotton effects in the region of PBI absorption, provide information about the handedness (P- or M-helicity) and the geometric arrangement (e.g., H- vs. J-aggregation) of the chromophores within the assembly. bath.ac.ukacs.org For instance, a bisignate Cotton effect, with a positive and a negative band, is characteristic of excitonic coupling between the PBI units in a chiral stack. acs.org

Furthermore, CD spectroscopy can be used as a sensitive probe for induced chirality, where achiral PBI aggregates become chiral upon interaction with a chiral analyte, a principle that has been applied in sensing applications. bath.ac.uknih.gov The amplification of the dissymmetry factor in the aggregated state compared to the monomeric state highlights the cooperative nature of supramolecular chirality. researchgate.net

Electrochemical Methods for Redox Potentials and Interfacial Processes

Electrochemical methods, particularly cyclic voltammetry (CV), are critical for determining the redox potentials of π-extended PBIs and for studying their behavior at electrode interfaces. ccsenet.orgrsc.org These molecules are known for their ability to reversibly accept multiple electrons, owing to their electron-deficient aromatic core. Extending the π-system has a direct and predictable impact on the redox properties.

Studies on series of rylene diimides (PDI, TDI, QDI) show that as the size of the aromatic core increases, the first reduction potential shifts to less negative values, while the first oxidation potential shifts to less positive values. acs.org This trend indicates a narrowing of the HOMO-LUMO gap with increasing π-conjugation, which is consistent with theoretical calculations. acs.org For some core-expanded diimides, the potential difference between the first and second reduction waves decreases significantly. acs.org The introduction of perfluoroalkyl groups into the PDI core results in compounds with strong electron-accepting ability, with experimental LUMO energy levels between -4.04 and -4.34 eV. nih.gov

Electrochemical polymerization of PBI derivatives can create microporous network thin films on electrodes. rsc.org CV scans of these films reveal reversible n-doping/dedoping processes at low potentials, which are accompanied by distinct color changes (electrochromism). rsc.org For example, a core-tetrachlorinated PBI film can switch from orange-red (neutral) to transparent (radical anion) and then to aquamarine (dianion). rsc.org These films can exhibit excellent cycling stability, making them suitable for electrochromic devices. rsc.org The electrochemical behavior, including the observation of multiple well-defined reduction waves, is also characteristic of related π-extended systems like naphthalenediimides. nih.gov

The table below summarizes the redox potentials for a series of rylene diimides, illustrating the effect of extending the π-system.

Compound E(+/0) (V vs SCE) E(0/−) (V vs SCE) E(−/2−) (V vs SCE)
PDI+1.65-0.56-0.83
TDI+1.28-0.42-0.42
QDI+1.03-0.34-0.34

Redox potentials for Perylenediimide (PDI), Terrylenediimide (TDI), and Quaterrylenediimide (QDI) in CH₂Cl₂. The data shows that with increasing π-system size, oxidation becomes easier (less positive potential) and reduction becomes easier (less negative potential). acs.org

Table of Mentioned Compounds

Abbreviation/Systematic Name Full Name
PBIPerylenebisimide / Perylene Bisimide
PDIPerylenediimide / Perylene Diimide
TDITerrylenetetracarboxylic Diimide / Terrylenediimide
QDIQuaterrylenecarboxylic Diimide / Quaterrylenediimide
G2-PBISecond-Generation Dendronized Perylene Bisimide
(3,4,5)12G1-m-PBIDendronized Perylene Bisimide
PMPDIN,N′-bis(phosphonomethyl)-3,4,9,10-perylenediimide
PTCDAPerylene Tetracarboxylic Dianhydride
NDINaphthalenediimide
1-perfluorooctylperylene dianhydride1-perfluorooctylperylene-3,4,9,10-tetracarboxylic dianhydride
1,7-bis(perfluorooctyl)perylene dianhydride1,7-bis(perfluorooctyl)perylene-3,4,9,10-tetracarboxylic dianhydride
1,6-bis(perfluorooctyl)perylene dianhydride1,6-bis(perfluorooctyl)perylene-3,4,9,10-tetracarboxylic dianhydride
2-perfluorooctylnaphthalene dianhydride2-perfluorooctylnaphthalene-1,4,5,8-tetracarboxylic dianhydride
2,6-bis(perfluorooctyl) naphthalene (B1677914) dianhydride2,6-bis(perfluorooctyl)naphthalene-1,4,5,8-tetracarboxylic dianhydride
N,N'-bis(alkyl)diadamantylthio-3,4,9,10-perylenetetracarboxylic acid diimideN,N'-bis(alkyl)diadamantylthio-3,4,9,10-perylenetetracarboxylic acid diimide
Core-tetrachlorinated PBICore-tetrachlorinated Perylene Bisimide
(R,R)-2Chiral calix bath.ac.ukarene dimelamine with (R)-1-phenylethylamine moieties
(S,S)-3Chiral calix bath.ac.ukarene dimelamine with (S)-1-phenylethylamine moieties
DEB5,5-diethylbarbituric acid
23·DEB6Supramolecular assembly of (R,R)-2 and DEB
33·DEB6Supramolecular assembly of (S,S)-3 and DEB

Applications in Advanced Functional Materials: Mechanistic and Design Perspectives

Organic Electronics and Semiconducting Materials

The unique electronic structure of π-extended perylenebisimides renders them highly suitable for use as semiconducting materials in organic electronics. Their inherent electron-deficient nature makes them excellent n-type semiconductors, a class of materials that has historically lagged behind their p-type counterparts in terms of performance and stability. Furthermore, strategic molecular design can induce ambipolar behavior, enabling the transport of both electrons and holes within a single material.

Role in Charge Transport and Mobility Enhancement

The extension of the π-system in perylenebisimides plays a crucial role in enhancing charge transport and mobility. A larger conjugated core generally leads to stronger intermolecular π-π stacking, which facilitates the movement of charge carriers between molecules. This is a fundamental requirement for efficient charge transport in organic thin-film transistors (OTFTs).

Several strategies have been employed to extend the π-system, including substitution at the bay- and ortho-positions of the perylene (B46583) core. For instance, the distortion of the PDI core by fusing it with four heteroaromatics to create an ortho-π-extended PDI double- nih.govheterohelicene has been shown to maintain a high level of charge transport properties. researchgate.netnih.govresearchgate.net This approach addresses the challenge of developing high-performance chiral organic semiconducting molecules, where a distorted π-system is needed for strong light interaction, while a planar π-stacking system is necessary for high charge-carrier mobility. researchgate.netnih.govresearchgate.net

The charge carrier mobility in PBI-based OTFTs can be significantly influenced by the nature and position of substituents. For example, N,N′-dioctyl-3,4,9,10-perylene tetracarboxylic diimide (PTCDI-C8H) thin films have demonstrated electron mobilities as high as 0.6 cm²V⁻¹s⁻¹. psu.edu In another study, OTFTs based on N-alkyl perylene diimides showed linear regime electron mobilities of 0.1, 0.6, and 0.2 cm²/(V s) for pentyl, octyl, and dodecyl substituents, respectively, with saturation mobilities for the octyl derivative reaching up to 1.7 cm²/(V s). nih.gov Core-fluorination has also been explored as a strategy to enhance n-type performance, with a difluoro-substituted PBI (PBI-F2) exhibiting a charge carrier mobility of up to 0.34 cm² V⁻¹ s⁻¹. nih.gov

Below is a data table summarizing the charge carrier mobilities of various perylenebisimide derivatives.

Compound TypeSubstituent/ExtensionMobility (cm²V⁻¹s⁻¹)Device TypeReference
N-Alkyl PDIN,N′-dioctyl0.6OTFT psu.edu
N-Alkyl PDIN-pentyl0.1OTFT nih.gov
N-Alkyl PDIN-octyl0.6 (linear), 1.7 (saturation)OTFT nih.gov
N-Alkyl PDIN-dodecyl0.2OTFT nih.gov
Core-Fluorinated PDIDifluoro (PBI-F2)0.34OTFT nih.gov
Swallow-Tail PDIPDI-C8,71.9 x 10⁻⁶OFET nih.gov
Core-Cyanated PDIFluoroalkyl substituentsup to 0.1OTFT princeton.edu
Donor-Acceptor PolymerIndacenodithiazole (IDTz) and diketopyrrolopyrrole (DPP) unitsup to 1.3OFET aps.org
BTBT-based semiconductorD-(PhFCO)-BTBTup to ~0.6OFET acs.org

Ambipolarity and n-Type Semiconductor Development

Perylenebisimides are intrinsically n-type semiconductors due to their electron-deficient aromatic core. Extending the π-system can further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport. The development of high-performance, air-stable n-type organic semiconductors is crucial for the realization of complementary logic circuits, which require both p-type and n-type transistors.

Strategic molecular design has led to the development of ambipolar PBI derivatives, capable of transporting both holes and electrons. For instance, a π-extended PDI double-heterohelicene, created by distorting the PDI core with fused heteroaromatics, exhibits ambipolar charge transport abilities. researchgate.netnih.govresearchgate.netelsevierpure.com This is a significant achievement as it allows for more simplified device architectures. Another approach to achieve high-performance n-type and ambipolar semiconductors is by introducing perfluorophenyl groups into polycyclic aromatic hydrocarbons like perylene. rsc.org A notable example, 3,9-diperfluorophenyl perylene (5FDPP), demonstrates ambipolar behavior with hole and electron mobilities of up to 0.12 and 1.89 cm² V⁻¹ s⁻¹, respectively. rsc.org

The following table presents performance data for some ambipolar and n-type semiconductors based on extended perylenebisimides.

CompoundSemiconductor TypeHole Mobility (cm²V⁻¹s⁻¹)Electron Mobility (cm²V⁻¹s⁻¹)Key FeatureReference
π-Extended PDI double-heteroheliceneAmbipolar--Ortho-π-extension of the PDI skeleton nih.govresearchgate.netelsevierpure.com
3,9-diperfluorophenyl perylene (5FDPP)Ambipolar0.121.89Introduction of perfluorophenyl groups rsc.org
N,N′-bis(heptafluorobutyl)-3,4:9,10-perylene diimiden-Type-0.72Slip-stacked face-to-face molecular packing rsc.org
N,N′-dioctyl-3,4,9,10-perylene tetracarboxylic diimide (PTCDI-C8H)n-Type-0.6- psu.edurepec.org

Organic Photovoltaics (OPVs) and Light Harvesting

In the realm of organic photovoltaics, π-extended perylenebisimides have garnered significant attention as non-fullerene acceptors (NFAs). Their strong electron-accepting character, broad absorption in the visible and near-infrared regions, and tunable energy levels make them excellent candidates to replace traditional fullerene-based acceptors, which suffer from limited absorption in the visible spectrum and synthetic inflexibility.

Electron Accepting Components and Active Layer Design

A variety of π-extended PDI derivatives have been successfully incorporated into OPV active layers. For example, a helical PDI dimer has been used as an electron acceptor in a solution-processed non-fullerene solar cell, achieving an efficiency of 6.1%. princeton.edu In another study, a novel perylene bisimide acceptor, SdiPBI-Se, where selenium atoms were introduced into the perylene core, led to a high power conversion efficiency (PCE) of 8.4% with a high fill factor (FF) of 70.2% when blended with the polymer donor PDBT-T1. cuny.edu The use of a PDI derivative as a third component in a ternary organic solar cell has also been shown to be an effective strategy, achieving a high PCE of 17.38%. nih.gov

The table below summarizes the photovoltaic performance of selected OPVs featuring π-extended perylenebisimide acceptors.

Mechanisms of Exciton (B1674681) Dissociation and Charge Separation

The efficiency of an organic solar cell is critically dependent on the dissociation of photogenerated excitons into free charge carriers and their subsequent separation at the donor-acceptor interface. nih.govnih.gov In bulk heterojunction (BHJ) solar cells, this process is influenced by a complex interplay of factors including the morphology of the blend, energetic disorder, and the electron-hole Coulomb attraction. researchgate.net

Upon photoexcitation, an exciton (a bound electron-hole pair) is formed in either the donor or acceptor material. For efficient charge generation, this exciton must diffuse to the donor-acceptor interface and dissociate. nih.govaps.org This process involves the transfer of an electron from the donor's LUMO to the acceptor's LUMO, or a hole from the acceptor's HOMO to the donor's HOMO. The energy offset between the donor and acceptor energy levels provides the driving force for this charge transfer. aps.org

In systems utilizing π-extended PDI acceptors, femtosecond transient absorption spectroscopy has revealed that both electron and hole transfer processes can occur at the donor-acceptor interface, indicating that charge carriers are generated from excitons in both the donor and acceptor phases. princeton.eduthieme-connect.com The efficiency of this process is highly dependent on the morphology of the active layer. A well-intermixed blend with a large interfacial area is crucial for efficient exciton dissociation. nih.gov However, insufficient separation of the charge pair from the interface can lead to geminate recombination, a major loss mechanism in organic solar cells. researchgate.net The development of high-permittivity organic materials is a promising strategy to suppress this recombination. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Perylenebisimides with extended π-systems are also promising materials for organic light-emitting diodes (OLEDs) and other luminescent applications. fluxim.com While pristine PBI derivatives often suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their emission efficiency, extending the π-system with bulky substituents can mitigate this issue. rsc.org

By sterically hindering intermolecular π-π interactions, these bulky groups preserve the monomer-like emission properties of the PBI core in the solid state, leading to efficient red and deep-red electroluminescence. rsc.org For example, PDI derivatives with naphthalene (B1677914) and acenaphthene (B1664957) substituents on the perylene core have been used as emitters in fully solution-processed OLEDs. The device with the acenaphthene-substituted PDI exhibited deep-red electroluminescence with an emission wavelength of 690 nm and CIE coordinates of (x = 0.69, y = 0.29). rsc.org

In another approach, silicon-bridged PBIs have been shown to be effective emitters in vacuum-processed OLEDs, achieving a maximum external quantum efficiency (EQE) of up to 3.1% for a doubly silicon-bridged PBI. researchgate.net The introduction of a conformation-adjustable core in PBI-based liquid crystals has also been demonstrated as a strategy to control molecular stacking and achieve deep-red emission with a luminescence efficiency of up to 10%.

The following table summarizes the performance of selected OLEDs based on π-extended perylenebisimide emitters.

Tuning Emission Wavelength and Quantum Yield via Structural Modification and Aggregation

The emission characteristics of PBIs can be precisely controlled through chemical design and by manipulating their aggregation behavior. While monomeric PBIs typically exhibit high fluorescence quantum yields, their strong π-π stacking tendency in the solid state or in aggregates often leads to aggregation-caused quenching (ACQ), which limits their application in solid-state devices. rsc.orgworktribe.com

Several strategies have been developed to overcome ACQ and tune the emission properties. One effective method is the introduction of bulky substituents at the imide or bay positions of the perylene core. worktribe.com These steric groups hinder close packing and prevent the formation of non-emissive aggregates. For instance, attaching sterically demanding groups like 2,6-diisopropylphenyl to the imide positions provides more effective protection from aggregation compared to smaller groups, leading to improved film-phase photoluminescence quantum yields (PLQY). worktribe.com

Another powerful approach is to leverage the phenomenon of aggregation-induced emission (AIE). rsc.orgacs.orgrsc.org By modifying the PBI core with AIE-active moieties, such as tetraphenylethene (TPE), the resulting derivatives can become highly emissive in the aggregated or solid state. rsc.org For example, 1,7-DTPEPBI, a PBI derivative modified with two TPE units at the bay positions, exhibits a solid-state fluorescence quantum yield of 29.7%, which is approximately 424 times higher than its quantum yield in a dichloromethane (B109758) solution (0.07%). rsc.org This AIE effect is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways. acs.orgrsc.org

Furthermore, the emission wavelength can be systematically tuned. Substitution at the bay area with electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the emission color. rsc.org For example, a series of sulfide (B99878) and sulfone substituted PBIs showed maximum emission wavelengths ranging from 540 nm to 692 nm. rsc.org Similarly, introducing isolation groups of varying sizes can shift the emission to the deep-red region, with one derivative, DCzPBI, showing a quantum yield of 12.3% in the aggregated state. acs.org

The table below summarizes how different structural modifications affect the emission properties of PDI derivatives.

DerivativeModification StrategyEmission Max (nm)Quantum Yield (ΦF)Key Finding
1,7-DTPEPBI Bay-position substitution with tetraphenylethene (TPE)Red emission in solid state29.7% (in aggregates)Exhibits strong Aggregation-Induced Emission (AIE). rsc.org
DCzPBI Introduction of large isolation groups (1,3-di(9H-carbazol-9-yl)benzene)Deep-red emission12.3% (in aggregates)Efficient inhibition of π–π stacking leads to bright emission in the aggregated state. acs.org
DiBrPDI-DIA Bulky imide substituents (2,6-diisopropylphenyl)700 (in film)Higher than DiBrPDI-2EHSuperior steric protection from aggregation-caused quenching (ACQ). worktribe.com
Sulfone-PDI Bay-position substitution with phenylsulfone692Not specifiedSimple sulfur redox chemistry allows for efficient tuning of emission wavelength. rsc.org
8,10-ab-PBI N-alkoxybenzyl substitutionDeep-red60% (in solid state)Circumvents common quenching pathways despite close π-stacking. nih.gov

Color-Tunable Luminescence

The ability to tune the emission color of PBIs across the visible spectrum is crucial for their application in displays, lighting, and sensors. This tunability is primarily achieved by modifying the electronic structure of the PBI core. mdpi.com

Functionalization at the bay positions of the perylene core is a particularly effective strategy for color tuning. Introducing electron-donating groups generally leads to a red-shift in both absorption and emission spectra, while electron-withdrawing groups can cause a blue-shift or, in some cases, also a red-shift depending on their influence on the intramolecular charge transfer character. rsc.org For instance, the synthesis of a series of sulfide and sulfone substituted perylene diimides demonstrated a broad tuning of the maximum emission from 540 nm to 692 nm through simple sulfur redox chemistry. rsc.org

Furthermore, controlling the self-assembly of PBI derivatives can induce thermochromic luminescence. Certain PBI-based liquid crystals exhibit tunable solid-state light emission, where the color changes in response to temperature variations. nih.gov This behavior arises from temperature-induced changes in the molecular packing and intermolecular interactions within the liquid crystalline phases. nih.gov Photoisomerization can also be used to regulate fluorescence properties by inducing structural evolution between different mesophases, thereby altering the emission color. nih.gov

The development of PBI derivatives with aggregation-induced emission (AIE) characteristics has also opened new avenues for color-tunable materials. For example, modifying the PBI core with tetraphenylethene moieties resulted in a significant fluorescence red-shift of over 120 nm. rsc.org

Compound/SystemTuning MechanismResulting Emission ColorsReference
Sulfur-substituted PDIs Bay-position substitution with sulfide and sulfone groupsTunable from 540 nm to 692 nm rsc.org
PBI-based Liquid Crystals Thermal stimulation and photoisomerizationDeep-red emission, thermochromic tuning nih.gov
1,6-/1,7-DTPEPBI Bay-position substitution with tetraphenyletheneRed-shifted by >120 nm, bright red in solid state rsc.org

Sensing Applications: Principles and Mechanisms

The inherent sensitivity of the optical and electronic properties of PBI derivatives to their local environment makes them excellent candidates for chemosensors. mdpi.com The primary sensing mechanisms involve changes in fluorescence or color upon interaction with an analyte. mdpi.comresearchgate.net These changes are often driven by processes such as photoinduced electron transfer (PET), analyte-induced aggregation or disaggregation, and direct electronic perturbations of the extended π-system. mdpi.comresearchgate.netrsc.org

A common design for PBI-based sensors involves covalently linking a receptor unit, which selectively binds the target analyte, to the PBI fluorophore. mdpi.comfrontiersin.org For instance, in many pH sensors, an amine group acts as the receptor. mdpi.comnih.gov In its basic, deprotonated form, the amine can donate an electron to the photoexcited PBI core, quenching its fluorescence via PET. Upon protonation in an acidic environment, the electron-donating ability of the amine is suppressed, blocking the PET process and "turning on" the fluorescence of the PDI. mdpi.com

Another powerful mechanism relies on the controlled assembly and disassembly of PDI aggregates. mdpi.com The fluorescence of PBIs is highly dependent on the degree of π-π stacking. researchgate.net A sensor can be designed where the PBI units are initially aggregated and thus have their fluorescence quenched. The binding of an analyte to receptor sites can disrupt these aggregates, leading to a restoration of fluorescence. researchgate.net

Label-Free Sensing Mechanisms based on Electronic Property Changes

Perylene bisimides with extended π-systems are particularly well-suited for label-free sensing, where the analyte is detected directly without the need for fluorescent or radioactive labels. rsc.orgmdpi.commdpi.com This approach often relies on measuring the change in the electronic properties, such as electrical conductance, of a single PBI molecule or a thin film upon analyte binding. rsc.org

The extended π-system of the PBI backbone can strongly interact with analyte molecules through non-covalent interactions like π-π stacking. rsc.org When an analyte molecule binds to the PBI, it perturbs the electron distribution and the energy levels of the PBI's molecular orbitals. This perturbation directly affects the ease with which electrons can travel through the molecule. By placing a PBI derivative between two gold electrodes, it is possible to measure its electrical conductance. The binding of an analyte will cause a characteristic change in this conductance, serving as the sensing signal. rsc.org This principle has been demonstrated by investigating the conductance changes of various PBI derivatives in response to the binding of analytes like TNT, BEDT-TTF, and TCNE. rsc.org

Discrimination via Unique Electronic Fingerprints

A significant advantage of using a family of structurally related PBI derivatives for sensing is the ability to achieve analyte discrimination. rsc.org While a single PBI sensor might respond to multiple analytes, an array of different PBI derivatives can generate a unique pattern of responses for each specific analyte, creating an "electronic fingerprint." rsc.org

This concept was explored using five different PBI derivatives, each with a common backbone but different substituents in the bay area. rsc.org The varying charge distributions of these derivatives lead to a unique electrical response from each one upon binding to a specific analyte. For example, the pattern of conductance changes across the five PBI sensors upon exposure to TNT is distinct from the pattern generated by TCNE. rsc.org By analyzing these response patterns, it is possible to not only detect the presence of an analyte but also to identify and discriminate it from other molecules. This ability is a direct result of the combination of the strong analyte binding afforded by the extended π-system and the distinct electronic nature of each PBI derivative in the sensor array. rsc.org

Organic Thermoelectric Materials

Organic thermoelectric materials, which can convert waste heat into useful electrical energy, are of great interest for applications like wearable electronics due to their potential for flexibility and low cost. nih.govmdpi.comresearchgate.net Perylene bisimides have emerged as promising n-type (electron-conducting) organic semiconductors for thermoelectric applications, an area where high-performing materials are less common compared to p-type (hole-conducting) materials. nih.govresearchgate.net

The performance of a thermoelectric material is evaluated by its dimensionless figure of merit (ZT), which depends on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). PBIs possess characteristics that are favorable for n-type thermoelectric performance, including high electron affinity and good electron-transporting properties. acs.org

Recent research has demonstrated a novel strategy to significantly boost the thermoelectric performance of PBIs by creating an organic mixed ion-electron conductor. nih.gov In one study, a highly crystalline and reduced perylene bisimide was used to create a material where electronic carriers dominate the electrical conductivity (up to 0.18 S cm⁻¹), while quasi-frozen ionic carriers contribute to a very large ionic Seebeck coefficient of -3021 μV K⁻¹. nih.gov This combination resulted in a remarkably high power factor of 165 μW m⁻¹ K⁻² and a ZT of 0.23 at room temperature, which was a benchmark for n-type organic thermoelectrics at the time. nih.gov This work highlights a pathway for designing efficient organic thermoelectric materials by rationally controlling the mobility of both electronic and ionic charge carriers. nih.gov

Material SystemElectrical Conductivity (σ)Seebeck Coefficient (S)Power Factor (PF)ZTKey Feature
Reduced Perylene Bisimide 0.18 S cm⁻¹ (at 60% RH)-3021 µV K⁻¹ (ionic)165 µW m⁻¹ K⁻²0.23 (at room temp.)Mixed ion-electron conductor with a large ionic Seebeck coefficient. nih.gov

Photocatalysis and Photoredox Systems

The strong light absorption and favorable redox properties of perylene bisimides make them highly effective organic photocatalysts. nih.govnih.gov They can be activated by visible light to initiate or mediate chemical reactions, offering a greener alternative to many traditional synthetic methods. sigmaaldrich.comresearchgate.net PBI derivatives are particularly noted for their electron-accepting nature, which allows them to produce stable radical anions upon photoexcitation. nih.gov

In photoredox catalysis, the excited PBI* can accept an electron from a substrate, initiating an oxidative quenching cycle, or donate an electron in a reductive quenching cycle, depending on the reaction partners. researchgate.netcapes.gov.br These electron transfer events generate reactive radical intermediates that can then undergo a variety of chemical transformations. acs.org

Furthermore, the photoreduction of PBIs can be controlled to influence their self-assembly. nih.gov Light irradiation can reduce PBI to its radical anion (PDI•⁻) and even its dianion (PDI²⁻). The formation of these charged species can drive the disassembly of PBI-based supramolecular structures due to electrostatic repulsion, a process that can be reversed by subsequent oxidation. This light-driven control over assembly and disassembly is attractive for developing photoresponsive materials. nih.gov

Photocatalytic SystemReaction / ApplicationMechanismKey Outcome
Electron-deficient PBIs Synthesis of N,O-acetals from enamidesPhotoinduced electron transferHigh-yield, metal-free catalytic method. researchgate.net
PDI/rGO Composite Degradation of methylene (B1212753) blueHeterojunction photocatalysisDegradation rate of 88.5%, significantly higher than PDI alone. mdpi.com
PDI Aggregates Light-driven disassembly/assemblyPhotoreduction to PDI²⁻Reversible control over supramolecular structure using light. nih.gov
Perylene-grafted Silica Alkene oxidation, 4-nitrobenzylbromide reductionHeterogeneous photoredox catalysisDemonstrates dual photocatalytic activity for both oxidations and reductions. nih.gov

Charge Transfer in Photocatalytic Mechanisms

The function of perylenebisimides in photocatalysis is fundamentally governed by the generation, separation, and transfer of charge carriers upon light absorption. As n-type organic semiconductors, PBIs possess a conjugated π-π bond system that facilitates remarkable photoelectric properties and high light-absorption efficiency within the visible spectrum. mdpi.com The extended π-system is central to these capabilities, enabling the initial photoexcitation to generate an electron-hole pair (an exciton). However, the efficiency of any photocatalytic process hinges on overcoming the rapid recombination of these charge carriers. mdpi.com

In PBI-based systems, the molecular design and supramolecular organization play a crucial role in promoting efficient charge transfer and minimizing recombination. The rigid, planar structure of the perylene core allows PBI molecules to form ordered aggregates through π-π stacking. mdpi.com This architecture facilitates fast internal charge transfer, where the photogenerated electrons and holes can delocalize and migrate along the stacking direction, effectively separating them and extending their lifetimes. researchgate.netresearching.cn

A clear illustration of a sophisticated charge transfer mechanism is found in photocatalytic systems designed for hydrogen evolution. For instance, a PBI dye functionalized with four carboxyphenoxy groups (cp-PBI) and anchored to titanium dioxide (TiO₂) nanoparticles demonstrates a multi-step photo-induced electron transfer process. nih.gov In the presence of a sacrificial electron donor like triethanolamine (B1662121) (TEOA), the PBI molecule undergoes a cascade of reactions under solar light irradiation:

The neutral PBI molecule first absorbs a photon (green light), leading to its excitation and subsequent reduction by the electron donor to form a stable radical anion (PBI•⁻). researchgate.netnih.gov

This radical anion can then absorb a second photon (near-infrared light), promoting it to a highly excited state, which facilitates its further reduction to a stable dianion (PBI²⁻). researchgate.netnih.gov

This consecutive charging mechanism transforms the initially electron-poor PBI into a highly electron-rich species. nih.gov The PBI²⁻ dianion possesses high-energy electrons that can be efficiently injected into the conduction band of the co-catalyst, TiO₂, to drive the reduction of protons to hydrogen gas. nih.gov This process highlights how the extended π-system of the PBI core can be leveraged to accumulate charge through multiple photo-excitation steps, enabling thermodynamically challenging reactions.

The efficiency of charge transfer is not only dependent on the PBI molecule itself but also on its interaction with other components in a composite photocatalyst. In systems like PTCDI/Pt/g-C₃N₄, the PBI derivative (perylene tetracarboxylic diimide) acts as a light-harvesting antenna, absorbing light and transferring energy or charge to the primary catalyst, graphitic carbon nitride (g-C₃N₄), demonstrating the versatility of PBIs in complex photocatalytic architectures. mdpi.com

Table 1: Performance of Select PBI-Based Photocatalytic Systems

Band-like Electronic Structure in Self-Assemblies for Photocatalysis

A significant advantage of using PBI derivatives in photocatalysis stems from their capacity for self-assembly into ordered supramolecular structures. researchgate.netjos.ac.cn Through non-covalent interactions, primarily π-π stacking and hydrogen bonding, PBI molecules can arrange into well-defined nano- and microstructures such as nanobelts, nanofibers, and vesicles. mdpi.comrsc.org This ordered arrangement is not merely structural; it fundamentally alters the electronic properties of the material.

When PBI molecules stack in a regular, periodic manner, the π-orbitals of adjacent molecules overlap significantly. This overlap leads to strong electronic coupling, causing the discrete molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) to delocalize and broaden into continuous energy bands. researching.cn This phenomenon results in the formation of a "band-like" electronic structure, analogous to that of conventional inorganic semiconductors, with a distinct valence band (VB) and conduction band (CB). researching.cnjos.ac.cn

The formation of this band structure is critical for photocatalysis for several reasons:

Efficient Charge Transport: The continuous energy bands provide a pathway for the rapid transport of photogenerated electrons in the conduction band and holes in the valence band. This delocalization along the π-stacking direction significantly enhances charge mobility and reduces the probability of electron-hole recombination, which is a primary limiting factor in photocatalysis. researching.cn

Tunable Properties: The electronic structure of the self-assembled material is not fixed. It can be systematically modulated through chemical modification of the PBI building blocks. Introducing electron-donating or electron-withdrawing substituents into the perylene core (bay area) or modifying the side chains at the imide positions can alter the energy levels of the HOMO and LUMO of the monomer. jos.ac.cn These changes, in turn, directly influence the VB and CB positions and the band gap of the final supramolecular assembly, allowing for the rational design of photocatalysts for targeted applications. jos.ac.cn

A compelling example of this design strategy is the development of a self-assembled nanobelt from a phosphoric acid-substituted perylene diimide (P-PMPDI). rsc.org The potent electron-withdrawing effect of the phosphate (B84403) groups promoted the separation of photoinduced charge carriers within the band structure, leading to a superior hydrogen evolution rate of 11.7 mmol g⁻¹ h⁻¹ and an apparent quantum yield of 2.96% at 550 nm. mdpi.comrsc.org This demonstrates a clear link between molecular-level functionalization, the resulting electronic structure of the self-assembly, and the macroscopic photocatalytic activity.

Table 2: Electronic and Photocatalytic Properties of Self-Assembled PBIs

Structure Property Relationships and Predictive Design

Impact of Core π-Extension and Symmetry on Electronic Properties

Extending the π-conjugated core of perylenebisimides is a primary strategy for tuning their electronic properties. The electronic characteristics of PBIs can be precisely adjusted by substituting the conjugated aromatic core. mdpi.com This modification directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, leading to predictable changes in absorption and emission spectra.

When PBI units are linked to form dimers or larger oligomers, the electronic coupling between the chromophores becomes a critical factor. The energetic separation between the LUMO and LUMO+1 levels in singly linked PBI dimers, for instance, is directly related to the degree of inter-PBI π-overlap. nih.gov A larger twist angle between the PBI units results in smaller π-overlap and a greater energetic separation of the LUMO and LUMO+1, which can be understood as bonding and antibonding combinations. nih.gov

Symmetry also plays a crucial role. Asymmetrical substitution can lead to significant changes in photophysical properties. For example, introducing electron-donating groups sequentially onto the perylene (B46583) core can systematically switch fluorescence from "on" to "off" by altering photoinduced charge transfer characteristics. nih.gov In cyclophane structures where two PBI units are held cofacially, H-type exciton (B1674681) coupling is observed even at interchromophoric distances greater than 9 Å, demonstrating the powerful effect of a well-defined spatial arrangement on electronic interactions. researchgate.net

Role of Peripheral Substituents and Steric Hindrance

Substituents attached to the peripheral "bay" positions (1, 6, 7, and 12) of the PBI core have a profound impact on the molecule's properties due to both electronic and steric effects. ekb.egekb.eg Bulky substituents in the bay area can induce a propeller-like twist in the PBI backbone, a technique used to hamper face-to-face π–π stacking and prevent aggregation-caused quenching (ACQ). ekb.egrsc.org This steric hindrance is a key strategy for designing highly fluorescent PBI materials in the solid state. rsc.org

For example, attaching bulky tetraphenylethene (TPE) moieties to the bay positions of a PBI core successfully mitigates ACQ and induces aggregation-induced emission (AIE). rsc.org The steric interactions between substituents on different chromophores in PDI cyclophane dimers can cause distortions of the PBI cores, leading to significant differences in vibronic and vibrational coherences compared to their monomeric counterparts. acs.org The size of the substituent group can directly influence reaction rates and regioselectivity, a concept known as steric hindrance. libretexts.orgwikipedia.orgyoutube.com

Electronically, the nature of the bay-area substituents can fine-tune the PBI's redox potentials. Introducing electron-donating phenoxy groups into the bay region systematically decreases the electron deficiency of the PBI core, shifting the reduction potential to more negative values. nih.gov This demonstrates that both the number and position of peripheral substituents are critical for controlling the final electronic properties of the molecule. nih.gov

Influence of Molecular Curvature and Non-Planarity

Inducing curvature in the normally planar PBI scaffold is an emerging strategy for creating novel functional materials. researchgate.net Bending the PBI core can be achieved by incorporating it into cyclophane structures with short linkers. acs.orgkobe-u.ac.jp Systematically increasing the molecular curvature in a series of PBI cyclophanes leads to a red shift in both the absorption and emission spectra. acs.orgkobe-u.ac.jp

Interestingly, this increased curvature does not necessarily quench fluorescence. Bent PBIphanes have been shown to maintain high fluorescence quantum yields (up to 88%), a behavior attributed to the restriction of dynamic motion associated with charge-transfer character between the PBI core and N-aryl units, which suppresses non-radiative decay pathways. acs.orgkobe-u.ac.jp This contrasts with other contorted PBI derivatives where non-planar structures often lead to non-emissive features. acs.org While increased curvature significantly impacts the photophysical properties, it has a negligible effect on the molecule's aromaticity and electron affinity. acs.org The creation of non-planar PBI analogues can also be achieved through synthetic strategies such as the insertion of a nitrogen atom into the core, resulting in flexible, non-planar molecules with ambipolar redox activity. researchgate.net

Table 1: Effect of Molecular Curvature on Photophysical Properties of PBIphanes. acs.orgkobe-u.ac.jp
CompoundEnd-to-End Bend Angle (θ)Absorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
Planar PBI~0°5265350.76
PBIphane 5c19.4°5395480.88
PBIphane 5b29.4°5435520.84
PBIphane 5a33.8°5455550.88

Correlation of Aggregate Structure with Excited-State Dynamics and Charge Transport

The self-assembly of PBI molecules into ordered aggregates profoundly influences their excited-state behavior and charge transport capabilities. nih.gov The relative orientation of molecules in an aggregate dictates the nature of the excitonic coupling. In H-aggregates, for instance, the initially generated exciton can undergo ultrafast energy migration along the stack before localizing into a lower-energy excimer state. aip.orgnih.gov The dynamics of this process, including coherent exciton migration, are dependent on the size of the molecular aggregate. aip.org

The structure of the aggregate is critical for device performance. A functionalized PBI that forms fibrous structures at one pH and disordered aggregates at another pH shows that the more ordered fibrous structure has higher stability under illumination and applied electric fields. researchgate.net The specific molecular arrangement, such as cross-dipole stacking, can lead to unique properties like weak exciton coupling and high solid-state luminescence. researchgate.net

Charge transport is also intrinsically linked to the molecular packing in the solid state. The formation of well-ordered columnar structures through π-π stacking is crucial for efficient charge conduction. mdpi.comnih.gov For example, a highly fluorescent PBI dye that self-assembles into a hexagonal columnar liquid crystalline phase exhibited a one-dimensional charge carrier mobility of up to 0.42 cm² V⁻¹ s⁻¹. nih.gov Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a key technique used to probe the molecular packing and crystallinity of PBI films, correlating features like π-π stacking distance and crystal coherence length to charge transport efficiency in devices like organic solar cells. nih.gov

Table 2: Electrochemical Properties of Bay-Substituted Perylene Derivatives. nih.gov
Compound TypeNumber of Phenoxy GroupsFirst Reduction Potential (V vs. Fc/Fc+)
Tetrachloro-perylene monoimide diester0-0.95
Mono-phenoxy substituted1-1.13
Di-phenoxy substituted2-1.24

Predictive Design Tools for Novel Extended PBI Materials

Computational modeling has become an indispensable tool for designing new PBI materials and predicting their properties prior to synthesis. researchgate.netmdpi.com Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to predict the electronic structure, molecular geometries, and optical absorption spectra of PBI derivatives. nih.govnortheastern.edu

Dispersion-corrected DFT has been successfully used to model the intermolecular potential energy of PBI dimers, explaining the packing arrangements found in solid-state crystals. nih.govacs.org Furthermore, quantum chemical protocols based on time-dependent Hartree-Fock (TD-HF) calculations can reproduce the absorption maxima of PBI pigments with high accuracy, providing insight into the nature of their electronically excited states. nih.govacs.org These computational methods allow for the systematic investigation of how different functional groups or structural modifications will affect the final properties of the material. acs.org

Beyond DFT, machine learning (ML) is emerging as a powerful approach for materials discovery. researchgate.net By training ML models on large datasets of computationally derived properties, such as bond dissociation energies calculated via DFT, it is possible to create tools that can predict the properties of new molecular structures with ultra-fast speeds. nih.gov Such predictive tools, including specialized software packages, accelerate the design-synthesis-testing cycle, enabling a more rational and efficient exploration of the vast chemical space available for novel extended PBI materials. mdpi.comnih.govuchicago.edu

Challenges and Future Research Directions in Extended Pbi Systems

Synthetic Scalability and Accessibility of Complex Architectures

A primary obstacle in the widespread application of advanced PBI derivatives is the difficulty in their synthesis. While researchers have developed impressive methodologies for creating a plethora of new PBI structures, including those with expanded cores and intricate functionalization at the bay and imide positions, these routes are often multi-step processes. rsc.orgrsc.org The synthesis of asymmetrically substituted regioisomers, for instance, requires careful strategic planning and execution. researchgate.net

Precise Control over Supramolecular Organization and Polymorphism

The function of PBI-based materials is intrinsically linked to the three-dimensional arrangement of molecules in the solid state. Achieving precise control over this supramolecular organization is a formidable challenge. PBIs exhibit a strong tendency to self-assemble via π–π stacking, and the resulting structure can adopt various forms, or polymorphs, which possess distinct photophysical and electronic properties. For example, subtle changes in molecular design, such as the distance between the PBI core and peripheral chiral groups, can dictate whether the system forms H-type or J-type aggregates, which follow different assembly mechanisms (isodesmic vs. cooperative) and result in dramatically different optical properties. acs.org

Researchers have demonstrated that the self-assembly process can be influenced by numerous factors, including solvent choice, pH, temperature, and the use of polymer matrices. nih.govrsc.org In some cases, a thermal transition from a well-defined hexagonal columnar structure to a highly ordered lamellar structure has been observed, involving a complete rearrangement of hydrogen-bonding motifs. acs.org This sensitivity, while offering a toolkit for tuning properties, also highlights the difficulty in reliably producing a single, desired polymorph. The challenge lies in understanding and mastering the complex interplay of noncovalent interactions to guide the self-assembly process toward a specific architecture with optimized properties for a given application. chemrxiv.orgresearchgate.net The ability to selectively and consistently produce one polymorph over another is a critical step for creating reliable and efficient devices.

Elucidating Complex Exciton-Charge Coupled Dynamics

In aggregated PBI systems, the close proximity of multiple chromophores leads to strong electronic coupling, giving rise to complex and often ultrafast photophysical phenomena. Upon photoexcitation, the initial state is typically a Frenkel exciton (B1674681), which can be delocalized over several PBI units. nih.gov However, this coherent state is often short-lived, rapidly relaxing into other states, such as localized excitons or excimers (excited-state dimers or multimers), within femtoseconds to picoseconds. nih.gov

This complex cascade of events, involving exciton delocalization, localization, and coupling to charge-transfer states, is challenging to unravel. Disentangling these coupled dynamics requires sophisticated time-resolved spectroscopic techniques, such as broadband fluorescence upconversion spectroscopy (FLUPS) and transient absorption spectroscopy, combined with theoretical calculations. acs.orgnih.gov For instance, in a quadruple π-stack of PBI molecules, an initially delocalized Frenkel exciton was shown to relax into an excimer state in approximately 200 femtoseconds, with no evidence of coherent exciton propagation due to the short length of the aggregate. nih.gov Understanding how the extension of the π-system and the specific supramolecular geometry influence these pathways is crucial for designing materials where charge separation is efficient and energy-wasting pathways like excimer formation are minimized.

Designing for Enhanced Fundamental Performance Parameters (e.g., Exciton Diffusion Length, Charge Mobility Mechanisms)

The ultimate performance of a PBI-based optoelectronic device depends on fundamental parameters like charge carrier mobility and exciton diffusion length. A significant research focus is on designing molecular structures that optimize these properties.

Charge Mobility: Charge mobility is highly sensitive to molecular packing and electronic coupling in the solid state. Quantum chemical calculations combined with kinetic Monte Carlo simulations are used to predict and understand mobility. rylene-wang.com Studies on fluorinated PBI derivatives have shown that planar cores tend to yield higher mobilities than twisted cores, where alternating slow and fast charge jumps along the π-stacks can create a retardation effect. rylene-wang.comacs.org By modifying side chains, researchers have created highly soluble PBI derivatives that still exhibit high charge mobilities. researchgate.net The introduction of specific functional groups, such as those that facilitate hydrogen bonding, can also promote favorable packing for charge transport. researchgate.net

Interactive Data Table: Charge Mobility in Perylenebisimide Derivatives

Compound Type Mobility (cm²/Vs) Measurement Context/Method Source
PDI with alkylester side chains up to 0.22 Pulse-radiolysis time-resolved microwave conductivity (PR-TRMC) researchgate.net
PBI with 1,3,5-triazine-2,4-diamine > 0.001 Casting films researchgate.net
Planar fluorinated PBI High (relative) KMC simulation from quantum chemical parameters rylene-wang.comacs.org
Twisted fluorinated PBIs Lower (relative) KMC simulation from quantum chemical parameters rylene-wang.comacs.org

Exciton Diffusion Length (LD): The exciton diffusion length—the distance an exciton can travel before decaying—is critical for the efficiency of photovoltaic devices. A longer LD allows excitons generated far from a donor-acceptor interface to be harvested. The LD in organic materials is often limited to around 10 nm. nih.gov However, research shows that this can be engineered. In a monolayer of perylene-3,4,9,10-tetracarboxylic diimide (PTCDI), an effective LD of 17 ± 3 nm was measured. acs.org Strategic design, such as incorporating specific sidearms onto a chromophore, can enhance the spectral overlap integral, a key factor in Förster resonance energy transfer, thereby facilitating exciton diffusion. rsc.org Furthermore, the use of solvent additives has been shown to improve molecular stacking and reduce trap density, which can nearly double the LD in thick-film organic solar cells. rsc.org

Interactive Data Table: Exciton Diffusion Length in Perylene-based Systems

Material System Exciton Diffusion Length (LD) Key Finding Source
PTCDI Monolayer 17 ± 3 nm Measured effective LD for 2D diffusion to a C60 quencher. acs.org
PM6/L8-BO with DICO additive Nearly doubled A solvent additive significantly enhanced LD in a thick film. rsc.org
Triphenylamine with phenylethenyl arms Nearly 3-fold enhancement Increasing the number of sidearms enhanced LD. rsc.org

Emerging Interdisciplinary Research Avenues

The unique properties and synthetic versatility of extended PBI systems are paving the way for their use in a variety of interdisciplinary fields beyond traditional electronics.

Advanced Sensors: PBI derivatives are excellent candidates for chemical sensors due to their high stability and strong, environment-sensitive fluorescence. acs.org They have been successfully incorporated into film-based fluorescent sensors for the real-time detection of analytes like non-methane hydrocarbons and trace amounts of water. bohrium.comresearchgate.net The extended π-system can be exploited for label-free single-molecule sensing, where the binding of an analyte molecule measurably changes the electrical conductance of the PBI. rsc.org Furthermore, PDI-based electrical sensors have shown high sensitivity and selectivity towards hazardous vapors like hydrazine. mdpi.com

Bioelectronics and Theranostics: The intersection of PBI chemistry with biology and medicine is a rapidly growing area. The ability to functionalize the PBI core allows for the development of water-soluble derivatives that can function in physiological conditions. rsc.org These have been used for bioimaging and have shown potential in photothermal and photodynamic therapy. mdpi.com PDI-cored dendrimers are being explored for applications in gene delivery. mdpi.com The inherent properties of these materials also make them suitable for use in flexible bioelectronics, which require stable organic materials that can interface with biological systems. nih.gov

Molecular Electronics and Information Storage: The discrete, self-assembled nature of PBI stacks makes them ideal systems for studying fundamental charge transport at the nanoscale. rsc.org Their well-defined structures and tunable electronic properties suggest potential applications in molecular-scale electronics. Recently, water-soluble PBIs functionalized with crown ethers have demonstrated highly selective recognition of specific metal ions (e.g., Ba²⁺), pointing towards their use in advanced materials for ion separation or sensing. acs.org Looking forward, the ability to precisely control the electronic states and coupling in well-defined PBI oligomers could be harnessed for applications in quantum information science, where molecular systems are being explored as potential qubits.

Q & A

Q. How can researchers overcome the hydrophobic nature of perylenebisimides (PBIs) to enable biological applications?

To enhance water solubility, PBIs can be functionalized with hydrophilic substituents at the imide position or core. For example, amino acid-functionalized PBIs form stable hydrogels when combined with alginate, enabling biocompatible 3D scaffolds for electrogenic cell regeneration. Rheological characterization (e.g., oscillatory shear tests) and spectroscopic analysis (e.g., fluorescence quenching assays) are critical to validate mechanical tunability and network homogeneity .

Q. What are the standard synthetic protocols for preparing peptide-functionalized PBIs with high yield and purity?

Peptide-PBI conjugates are synthesized via amine condensation of perylene tetracarboxylic dianhydride (PTCDA) with peptide sequences in the presence of imidazole. Key steps include:

  • Reaction at 120°C under nitrogen for 24 hours.
  • Acidification with acetic acid to precipitate the product.
  • Purification via HP20ss column chromatography using water/acetone/pyridine gradients. Yields range from 70% to 88%, depending on peptide sequence and steric effects. Structural validation requires 1H-NMR^1 \text{H-NMR}, mass spectrometry, and HPLC .

Q. What experimental techniques are essential for characterizing the optoelectronic properties of PBIs?

UV-Vis absorption and fluorescence spectroscopy quantify π\pi-π\pi^* transitions and exciton coupling. Cyclic voltammetry determines electron affinity (EA) and ionization potential (IP), with PBIs exhibiting EA values up to 3.93 eV, comparable to TCNQ. Photoconductivity measurements in nanostructures (e.g., 1D assemblies) require time-resolved microwave conductivity (TRMC) or field-effect transistor (FET) configurations .

Advanced Research Questions

Q. How do H-type aggregates of PBIs influence excitonic coupling and photophysical properties?

H-aggregation in PBIs leads to suppressed fluorescence due to symmetry-restricted transitions but enhances charge carrier mobility via delocalized excitons. Transient absorption spectroscopy reveals exciton lifetimes <100 ps in aggregated states, while monomeric states exhibit longer-lived excited states (>1 ns). Substituting electron-withdrawing groups (e.g., -CF3_3) at bay positions modulates aggregation kinetics and exciton dissociation efficiency .

Q. How do variations in the substitution patterns of PBIs influence their optoelectronic properties and supramolecular organization?

Hydrophobic vs. hydrophilic side chains (e.g., -(CH2_2)11_{11} vs. -(CH2_2)6_6-OH) alter solubility, π\pi-stacking distances, and charge transport. For example:

Substitutionπ\pi-Stacking Distance (Å)Charge Mobility (cm2^2/V·s)
-(CH2_2)11_{11}3.30.12
-(CH2_2)6_6-OH3.50.08
X-ray diffraction (XRD) and grazing-incidence wide-angle X-ray scattering (GIWAXS) correlate structural motifs with device performance .

Q. What methodologies are effective in resolving contradictions between theoretical predictions and experimental observations of PBI-based charge transport behavior?

Discrepancies arise from neglecting dynamic disorder or interfacial effects in density functional theory (DFT) models. Hybrid methodologies combining:

  • Multiscale modeling : Molecular dynamics (MD) simulations of supramolecular packing.
  • In situ spectroscopy : Raman mapping under applied electric fields.
  • Temperature-dependent mobility measurements to isolate trap states. These approaches reconcile predicted vs. measured mobilities in PBI thin films .

Q. How can researchers design PBIs for quasi-reversible ligand displacement in organic-inorganic nanohybrids under visible light?

Coordination bonds between PBIs and nanocrystals (e.g., ZnS) are disrupted via photoinduced electron transfer. Key parameters:

  • Ligand design : Carboxylate-terminated PBIs enable stronger binding.
  • Irradiation conditions : 450 nm light (matching PBI absorption) induces ligand detachment.
  • Reversibility : Dark conditions restore coordination bonds, confirmed by FTIR and XPS .

Methodological Frameworks for Data Analysis

Q. How should researchers apply the SPIDER framework to structure PBI-related qualitative studies?

ComponentApplication Example
S (Sample)Electroactive tissues (e.g., cardiac cells) interfaced with PBI hydrogels.
PI (Phenomenon)Charge transfer mechanisms at cell-material interfaces.
D (Design)Finite element modeling of electric field distribution.
E (Evaluation)Electrochemical impedance spectroscopy (EIS) and cell viability assays.
R (Research type)Mixed-methods (computational + experimental) .

Q. What strategies mitigate biases in comparative studies of PBI derivatives across different research groups?

  • Standardized protocols : Adopt IUPAC guidelines for reporting synthesis conditions (e.g., solvent purity, annealing temperatures).
  • Blinded data analysis : Independent verification of XRD or AFM results.
  • Cross-validation : Compare charge mobility data across FET, TRMC, and space-charge-limited current (SCLC) methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.